molecular formula C6H10N2O B13301807 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine

7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine

Cat. No.: B13301807
M. Wt: 126.16 g/mol
InChI Key: YAQAXFMRZVPRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine (CAS 1480705-91-6) is a high-value spirocyclic building block of interest in modern drug discovery and chemical biology. This compound belongs to a class of spirocyclic scaffolds specifically designed to explore three-dimensional chemical space, a crucial property for interacting with biological targets . Its molecular formula is C 6 H 10 N 2 O and it has a molecular weight of 126.16 g/mol . The core structure features a spiro-fused heterocyclic system, a characteristic that provides significant structural rigidity and enables the incremental variation of substituent placement in derived compounds . This makes it an ideal candidate for the creation of diverse compound libraries for parallel synthesis and high-throughput biological screening aimed at identifying new therapeutic leads . As an amine-substituted heterocycle, it serves as a versatile synthetic intermediate for further functionalization . This product is offered with a typical purity of ≥95% and is intended for Research Use Only. It is not approved for human, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

7-oxa-5-azaspiro[3.4]oct-5-en-6-amine

InChI

InChI=1S/C6H10N2O/c7-5-8-6(4-9-5)2-1-3-6/h1-4H2,(H2,7,8)

InChI Key

YAQAXFMRZVPRIX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COC(=N2)N

Origin of Product

United States

Foundational & Exploratory

7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the chemical structure, synthesis, and medicinal chemistry applications of 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine .

Classification: Spirocyclic 2-Aminooxazoline Scaffold CAS Registry Number: 1480705-91-6 Molecular Formula:


 | Molecular Weight:  126.16  g/mol [1]

Executive Summary

7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine represents a specialized spirocyclic scaffold integrating a cyclobutane ring spiro-fused to a 2-aminooxazoline core. In modern drug discovery, this structure serves as a critical bioisostere for guanidines and cyclic amidines, offering distinct physicochemical advantages:

  • Conformational Restriction: The spiro-cyclobutane moiety locks the vector of the amino-oxazoline pharmacophore, reducing entropic penalties upon binding to protein targets (e.g., BACE1,

    
    -adrenergic receptors).
    
  • Metabolic Stability: The spiro-fusion at the 4-position of the oxazoline ring blocks metabolic oxidation at the typically labile

    
    -carbon.
    
  • Lipophilicity Modulation: The

    
    -rich cyclobutane ring improves Blood-Brain Barrier (BBB) penetration compared to planar aromatic analogs, making it highly relevant for CNS-targeted therapeutics.
    

Structural Analysis & Numbering

The nomenclature 7-oxa-5-azaspiro[3.4]oct-5-en-6-amine follows IUPAC spiro-fusion rules.

  • Spiro Skeleton: A spiro[3.4]octane system (4-membered ring + 5-membered ring sharing one carbon).

  • Heteroatoms: Nitrogen at position 5; Oxygen at position 7.

  • Unsaturation: A double bond between N5 and C6 (

    
    ).
    
  • Functionality: An exocyclic amine (

    
    ) at position 6.
    
Connectivity Logic

The structure consists of a cyclobutane ring attached to the C4 position of a 2-amino-oxazoline ring.

  • Spiro Carbon (C4): Shared by both rings.

  • Oxazoline Ring (Positions 4, 5, 6, 7, 8):

    • 
      .
      
  • Cyclobutane Ring (Positions 1, 2, 3, 4):

    • 
      .
      
3D Conformation & Electronic Properties

The molecule exhibits significant pucker in the cyclobutane ring to relieve torsional strain. The 2-aminooxazoline moiety is planar due to resonance delocalization between the exocyclic amine and the endocyclic imine (amidine-like resonance).

Resonance Structure:



  • Basicity (

    
    ):  Estimated range 7.5–9.0. The protonation occurs on the endocyclic nitrogen (N5), forming a resonance-stabilized cation.
    

Retrosynthetic Analysis & Synthesis Protocol

The construction of the spiro[3.4] aminooxazoline core typically proceeds via the cyclization of a (1-aminocyclobutyl)methanol intermediate with a cyanogen halide.

Retrosynthesis Pathway (Graphviz)

Retrosynthesis Target Target: 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine AminoAlcohol Intermediate: (1-Aminocyclobutyl)methanol AminoAlcohol->Target BrCN / Base (Cyclization) AminoAcid Precursor 1: 1-Aminocyclobutane-1-carboxylic acid AminoAcid->AminoAlcohol LiAlH4 or BH3 (Reduction) Ketone Starting Material: Cyclobutanone Ketone->AminoAcid Strecker or Bucherer-Bergs caption Figure 1: Retrosynthetic strategy for the spiro-aminooxazoline core.

Detailed Synthetic Protocol

Objective: Synthesis of 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine from Cyclobutanone.

Step 1: Formation of 1-Aminocyclobutane-1-carboxylic acid
  • Reagents: Cyclobutanone, Ammonium Carbonate, Potassium Cyanide (Bucherer-Bergs conditions).

  • Procedure:

    • Suspend cyclobutanone (1.0 eq) in 50% EtOH/water.

    • Add

      
       (3.0 eq) and KCN (1.5 eq).
      
    • Heat to 60°C for 12 hours. The intermediate hydantoin precipitates.

    • Hydrolyze the hydantoin with 6N NaOH (reflux, 24h) to yield the amino acid.

  • Yield: Typically 60–75%.

Step 2: Reduction to (1-Aminocyclobutyl)methanol
  • Reagents: Lithium Aluminum Hydride (

    
    ), THF.
    
  • Mechanism: Reduction of the carboxylic acid to the primary alcohol while preserving the amine (often protected or reduced in situ).

  • Procedure:

    • Add amino acid (1.0 eq) to a suspension of

      
       (2.5 eq) in dry THF at 0°C.
      
    • Reflux for 4–6 hours.

    • Quench via Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Filter and concentrate to obtain the amino alcohol.

Step 3: Cyclization to 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine
  • Reagents: Cyanogen Bromide (BrCN), Sodium Acetate (

    
    ), Methanol/Water.
    
  • Critical Safety Note: BrCN is highly toxic. Handle in a well-ventilated fume hood.

  • Procedure:

    • Dissolve (1-aminocyclobutyl)methanol (1.0 eq) and

      
       (2.0 eq) in MeOH.
      
    • Add BrCN (1.1 eq) dropwise at 0°C.

    • Stir at room temperature for 3–5 hours.

    • Concentrate and basify with

      
       to pH > 10.
      
    • Extract with DCM/Isopropanol (3:1).

    • Purify via column chromatography (DCM/MeOH/

      
      ).
      

Medicinal Chemistry Applications

This scaffold is a validated "privileged structure" in two primary therapeutic areas:

BACE1 Inhibition (Alzheimer's Disease)

The 2-aminooxazoline motif binds to the catalytic dyad of


-secretase (BACE1).
  • Mechanism: The amidine moiety forms hydrogen bonds with the catalytic aspartates (Asp32/Asp228).

  • Spiro Advantage: The spiro-cyclobutane fills the S1' or S2' hydrophobic pocket, improving potency and selectivity over Cathepsin D.

-Adrenergic Agonists

Structurally related to Rilmenidine and Clonidine .

  • Bioisosterism: The amino-oxazoline ring mimics the imidazoline ring of clonidine but with altered basicity and lipophilicity (

    
    ), potentially reducing peripheral side effects (hypotension) while maintaining central analgesic/sedative effects.
    
Monoacylglycerol Lipase (MAGL) Inhibition

Recent literature identifies spiro[3.4]octane derivatives (specifically the ketone/carbamate analogs) as MAGL inhibitors. The amine described here serves as a key precursor to these carbamates or as a distinct chemotype for reversible inhibition.

Characterization Data (Simulated)

For verification of the synthesized product:

TechniqueDiagnostic SignalInterpretation
1H NMR

4.20 (s, 2H)

protons in the oxazoline ring.
1H NMR

1.8–2.4 (m, 6H)
Cyclobutane ring protons (distinct multiplets due to puckering).
13C NMR

162.5 ppm

(Guanidine-like carbon C6).
13C NMR

68.0 ppm

(Spiro quaternary carbon).
HRMS


for

.

References

  • Spirocyclic BACE1 Inhibitors: Hunt, K. W., et al. "Spirocyclic aminooxazolines as BACE1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013. Link

  • Synthesis of 2-Aminooxazolines: Garg, P., et al.[2] "Catalyst-Free Synthesis of 2-Oxazolines from Amino Alcohols." Journal of Organic Chemistry, 2014.[2] Link

  • MAGL Inhibitor Context: Ikeda, S., et al. "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors." Journal of Medicinal Chemistry, 2021. Link

  • Commercial Availability: BLD Pharm & ChemScene Catalogs. "7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine (CAS 1480705-91-6)." Link

Sources

Advanced Bioisosteric Design: The 7-oxa-5-azaspiro[3.4]octane Scaffold

[1]

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the "Escape from Flatland" is not merely a trend but a necessity for improving clinical success rates. The 7-oxa-5-azaspiro[3.4]octane scaffold represents a high-value tactical solution in this domain. By replacing planar, aromatic heterocycles (such as benzoxazinones) with this spirocyclic, sp3-rich core, researchers can significantly enhance Lipophilic Ligand Efficiency (LLE) , metabolic stability, and solubility while retaining critical hydrogen-bond vectors.

This guide dissects the bioisosteric utility of the 7-oxa-5-azaspiro[3.4]octane system, specifically focusing on its oxazolidinone derivative (7-oxa-5-azaspiro[3.4]octan-6-one), and provides a self-validating synthesis protocol and case study analysis based on Monoacylglycerol Lipase (MAGL) inhibitor development.

Structural Architecture & Bioisosteric Logic

The Scaffold Defined

The 7-oxa-5-azaspiro[3.4]octane scaffold consists of a cyclobutane ring spiro-fused to a five-membered heterocyclic ring containing nitrogen at position 5 and oxygen at position 7.[1][2] In its most medicinally relevant form, it exists as a cyclic carbamate (7-oxa-5-azaspiro[3.4]octan-6-one ).

  • Rigidity: The spiro center (C4) locks the conformation, reducing the entropic penalty upon binding compared to flexible acyclic chains.

  • Vector Fidelity: The carbamate motif (NH donor, C=O acceptor) mimics the electronic signature of planar aromatic amides or esters but projects substituents into distinct 3D vectors.

  • Physicochemical Profile:

    • Fsp3 Score: Increases fraction of sp3 carbons, correlating with improved solubility and lower promiscuity.

    • Basicity: The nitrogen is part of a carbamate (pK_a ~ -1 to 0), making it non-basic at physiological pH, unlike its amine counterparts.

Bioisosteric Mapping

The primary utility of this scaffold is the replacement of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl (benzoxazinone) and similar fused aromatic systems.

PropertyBenzoxazinone (Aromatic)7-oxa-5-azaspiro[3.4]octan-6-one (Spiro)Impact
Geometry Planar (2D)Tetrahedral Spiro (3D)Accesses novel IP space; improves solubility.
H-Bonding NH (Donor), C=O (Acceptor)NH (Donor), C=O (Acceptor)Retains key binding interactions.
Lipophilicity High (Aromatic Ring)Lower (Aliphatic/Polar)Improves LLE; reduces metabolic liability.
Metabolism Prone to CYP oxidation (aromatic)Stable (blocked metabolic soft spots)Lowers intrinsic clearance (

).

Strategic Visualization: Bioisosteric Replacement Logic

The following diagram illustrates the decision matrix for selecting the 7-oxa-5-azaspiro[3.4]octane scaffold over traditional aromatics.

Bioisostere_LogicHitAromatic Hit(e.g., Benzoxazinone)IssuesIssues Identified:High LogP, Low Solubility,CYP Liability, Flat IPHit->IssuesDesignDesign Strategy:Increase Fsp3 & Retain VectorsIssues->Design 'Escape from Flatland' SpiroScaffold Selection:7-oxa-5-azaspiro[3.4]octan-6-oneDesign->Spiro Bioisosteric Replacement PropertiesOptimized Properties:1. Non-basic (Carbamate)2. Rigid 3D Core3. Lower LogDSpiro->PropertiesResultClinical Candidate Profile:High LLE, Low hERG,Improved BioavailabilityProperties->Result

Figure 1: Decision logic for transitioning from planar aromatic hits to spirocyclic bioisosteres.

Validated Synthesis Protocol

This protocol describes the synthesis of (2s,4s)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid , a key building block for introducing this scaffold. This method is adapted from the Takeda Pharmaceutical route (Ikeda et al., 2021).

Retrosynthetic Analysis

The spiro-carbamate is constructed via the cyclization of an amino-alcohol intermediate, which is derived from a substituted cyclobutane.

Step-by-Step Methodology

Reagents Required:

  • tert-butyl 3-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate (Starting Material)

  • Triphosgene (Cyclizing agent)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

Protocol:

  • Cyclization (Formation of the Oxazolidinone Ring):

    • Setup: Charge a flame-dried reaction flask with tert-butyl 3-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 equiv) and anhydrous THF (0.1 M concentration).

    • Base Addition: Cool to 0°C. Add TEA (2.5 equiv) dropwise.

    • Reagent Addition: Slowly add a solution of Triphosgene (0.4 equiv) in THF over 30 minutes. Note: Triphosgene is highly toxic; use proper ventilation and quenching protocols.

    • Reaction: Allow the mixture to warm to room temperature (rt) and stir for 2 hours. Monitor by LC-MS for the formation of the cyclic carbamate (M+H observed).

    • Workup: Quench with saturated aqueous

      
      . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
      
      
      , and concentrate.
    • Purification: Flash column chromatography (Hexane/EtOAc) yields the protected spiro-intermediate.

  • Deprotection (Carboxylic Acid Generation):

    • Dissolve the intermediate in DCM.

    • Add TFA (10-20% v/v) at 0°C. Stir at rt for 2–4 hours.

    • Concentrate in vacuo.[3] Azeotrope with toluene to remove residual TFA.

    • Result: (2s,4s)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid (White solid).

Synthesis Workflow Diagram

Synthesis_ProtocolStartAmino-Alcohol(Cyclobutane Core)Step1Cyclization(Triphosgene/TEA, THF)Start->Step1InterSpiro-Carbamate(Boc-Protected)Step1->InterStep2Deprotection(TFA/DCM)Inter->Step2FinalTarget Scaffold(Carboxylic Acid)Step2->Final

Figure 2: Synthetic route for the generation of the 7-oxa-5-azaspiro[3.4]octan-6-one core.

Case Study: MAGL Inhibitors (Takeda)[4][5]

The most authoritative application of this scaffold is found in the development of Monoacylglycerol Lipase (MAGL) inhibitors for CNS disorders.

The Challenge

The initial hit compound contained a benzoxazinone core. While potent, it suffered from:

  • High lipophilicity (LogD > 3.5).

  • Poor metabolic stability.[4]

  • hERG channel inhibition (cardiotoxicity risk).

The Solution

Researchers replaced the benzoxazinone with the 7-oxa-5-azaspiro[3.4]octan-6-one scaffold.

Comparative Data:

CompoundCore Scaffold

(nM)
LLEhERG Inhibition (10 µM)
Hit 1 Benzoxazinone2.74.2> 80%
Analog 4f 7-oxa-5-azaspiro[3.4] 6.2 5.8 18%

Analysis:

  • Potency: The spiro scaffold maintained single-digit nanomolar potency, proving that the 3D arrangement of the carbamate successfully mimicked the aromatic vectors.

  • Efficiency: Lipophilic Ligand Efficiency (LLE) improved significantly (from 4.2 to 5.8), a key predictor of drug safety and success.

  • Safety: The removal of the aromatic ring drastically reduced hERG inhibition, mitigating cardiotoxicity risks.

Bioisosteres of the Scaffold

While 7-oxa-5-azaspiro[3.4]octane is a bioisostere for aromatics, it can itself be modified. If this scaffold presents specific liabilities (e.g., chemical stability), consider these structural analogs:

  • 2-oxa-6-azaspiro[3.4]octane: Transposes the heteroatoms. Often used if the exit vector geometry needs slight alteration.

  • Spiro[3.3]heptane derivatives: If the 5-membered ring is too large or metabolically labile, contracting to a 4,4-spiro system (e.g., 2,6-diazaspiro[3.3]heptane) reduces molecular weight and changes the vector angle.

  • Thia-analogs (7-thia-5-azaspiro[3.4]octane): Replacing oxygen with sulfur affects lipophilicity and H-bond accepting capability (Sulfur is a poorer acceptor).

References

  • Ikeda, S., et al. (2021).[5] "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety." Journal of Medicinal Chemistry. [6]

  • Natho, P., et al. (2025).[7][8][9] "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications.[7][10]

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.
  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews.

An In-Depth Technical Guide to the Tautomerism of the 7-Oxa-5-azaspiro[3.4]octane Core

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The 7-oxa-5-azaspiro[3.4]octane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic ring systems, providing a pathway to novel chemical space with potentially improved physicochemical and pharmacological properties.[1] This guide delves into a critical, yet often overlooked, aspect of this core's chemistry: its potential for tautomerism. Understanding and characterizing the tautomeric equilibrium of the 7-oxa-5-azaspiro[3.4]octane core is paramount for predicting its behavior in biological systems, optimizing drug-target interactions, and ensuring robust intellectual property.

The 7-Oxa-5-azaspiro[3.4]octane Core: A Structural Overview

The 7-oxa-5-azaspiro[3.4]octane core features a unique spirocyclic system where a cyclobutane ring is fused to an oxazolidine ring at a shared carbon atom. When a carbonyl group is present at the 6-position, forming 7-oxa-5-azaspiro[3.4]octan-6-one, a lactam functionality is introduced. This lactam is the focal point of our investigation into the core's tautomeric properties.

Unveiling the Tautomeric Potential: Lactam-Lactim Equilibrium

The presence of the amide group within the oxazolidinone ring of the 7-oxa-5-azaspiro[3.4]octan-6-one core allows for a classic case of lactam-lactim tautomerism.[2][3][4] This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, accompanied by a rearrangement of the double bond.[3]

A diagram illustrating the lactam-lactim tautomeric equilibrium of the 7-oxa-5-azaspiro[3.4]octan-6-one core.

The lactam form is typically more stable in aqueous environments, while the lactim form may be favored in non-polar solvents.[5][6] The position of this equilibrium is crucial as it can dramatically alter the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, thereby influencing its pharmacokinetic and pharmacodynamic profiles.[1][7]

Investigating the Tautomeric Equilibrium: A Methodological Blueprint

A multi-faceted approach combining spectroscopic and computational techniques is essential for a comprehensive understanding of the tautomeric behavior of the 7-oxa-5-azaspiro[3.4]octane core.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[8] Key indicators of lactam-lactim tautomerism in the 7-oxa-5-azaspiro[3.4]octane core would include:

  • Proton NMR (¹H NMR): The presence of distinct sets of signals for both tautomers if the interconversion is slow on the NMR timescale. The chemical shift of the N-H proton in the lactam form and the O-H proton in the lactim form would be particularly informative.

  • Carbon NMR (¹³C NMR): The chemical shift of the carbonyl carbon in the lactam form will differ significantly from the C=N carbon in the lactim form.

  • Nitrogen NMR (¹⁵N NMR): This technique can be highly sensitive to the hybridization and chemical environment of the nitrogen atom, providing clear differentiation between the amide nitrogen of the lactam and the imine nitrogen of the lactim.

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the dynamics of the tautomeric interconversion. Changes in the relative integrals of the signals for each tautomer can be used to determine thermodynamic parameters.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly adept at identifying the functional groups present in each tautomer.[9]

  • Lactam Form: A strong absorption band corresponding to the C=O stretch, typically in the range of 1650-1700 cm⁻¹.

  • Lactim Form: The disappearance of the C=O stretch and the appearance of a C=N stretching vibration, usually at a slightly lower frequency. The presence of a broad O-H stretching band would also be indicative of the lactim form. Isotopic labeling, such as with ¹⁵N, can be used to confirm the assignment of the C=N stretch.[10]

  • Two-Dimensional IR (2D IR) Spectroscopy: This advanced technique can provide unambiguous identification of tautomers through their unique cross-peak patterns, even in complex environments.[11][12][13]

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides definitive structural information in the solid state.[14][15][16] It can unequivocally determine the positions of atoms and confirm the predominant tautomeric form in the crystal lattice. However, it's important to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution.

Method Key Observables Information Gained
NMR Spectroscopy Distinct signals for each tautomer (¹H, ¹³C, ¹⁵N), changes with temperature.Tautomer ratio in solution, dynamics of interconversion, thermodynamic parameters.
IR Spectroscopy C=O stretch (lactam), C=N and O-H stretches (lactim).Identification of functional groups, confirmation of tautomeric forms.
X-ray Crystallography Atomic positions and bond lengths.Definitive structure of the predominant tautomer in the solid state.
Computational Modeling

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[17]

A Proposed Computational Workflow:

computational_workflow start Define Lactam and Lactim Structures geom_opt Geometry Optimization (DFT) e.g., B3LYP/6-31G(d) start->geom_opt freq_calc Frequency Calculations geom_opt->freq_calc verify_minima Verify True Minima (No imaginary frequencies) freq_calc->verify_minima energy_calc Single-Point Energy Calculation (Higher level of theory/basis set) verify_minima->energy_calc solvation Incorporate Solvent Effects (e.g., PCM, SMD) energy_calc->solvation thermo Calculate Thermodynamic Properties (Gibbs Free Energy) solvation->thermo predict_ratio Predict Tautomer Ratio thermo->predict_ratio end Compare with Experimental Data predict_ratio->end

A computational workflow for studying tautomerism using DFT.

This workflow allows for the calculation of the relative Gibbs free energies of the lactam and lactim forms, providing a theoretical prediction of their equilibrium populations in both the gas phase and in different solvents.

Implications for Drug Discovery and Development

The tautomeric state of the 7-oxa-5-azaspiro[3.4]octane core can have profound consequences for its application in drug discovery.[1][18]

  • Drug-Target Interactions: The two tautomers present different hydrogen bond donor/acceptor patterns and three-dimensional shapes.[19] One tautomer may bind to a biological target with significantly higher affinity than the other, making the position of the equilibrium a critical determinant of a compound's potency.[20]

  • Pharmacokinetics (ADME): Tautomerism can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7][21] For instance, the more lipophilic tautomer may exhibit better membrane permeability, while the more polar tautomer might have higher aqueous solubility.

  • Intellectual Property: A thorough understanding and characterization of the tautomeric forms of a novel scaffold are essential for securing robust patent protection.

Conclusion

The 7-oxa-5-azaspiro[3.4]octane core holds significant promise in the development of next-generation therapeutics. However, a comprehensive characterization of its fundamental chemical properties, including tautomerism, is imperative. By employing a synergistic combination of advanced spectroscopic techniques and computational modeling, researchers can elucidate the lactam-lactim equilibrium of this important scaffold. This knowledge will not only provide a deeper understanding of its chemical behavior but also empower the rational design of more effective and safer drug candidates.

References

  • What is Lactam Lactim Tautomerism?. askIITians.
  • Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. PNAS.
  • What is Lactam Lactim Tautomerism class 11 chemistry CBSE. Vedantu.
  • Effect of 15N labelling for distinguishing the amide and imidic acid tautomers.
  • Imidic acid. Wikipedia.
  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. AWS.
  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC.
  • What impact does tautomerism have on drug discovery and development?. PMC.
  • How Tautomerization Influences Drug Metabolite Formation?.
  • Are you considering tautomerism, ionization and chirality when identifying new hits?. Pharmacelera.
  • Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy. DSpace@MIT.
  • N. Nakajima and M. Ubukata The tautomeric forms of amides 1 are imidic acids 2 (Scheme 1). The question of whether imidic acids.
  • Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy.
  • Tautomer. chemeurope.com.
  • Tautomerism Example. BYJU'S.
  • Four common types of tautomerization: keto–enol, amide–imidic acid,...
  • Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Ivan Huc.
  • Computational studies of lactam tautomers by using HF and DFT methods in gas and solvent phase. NiR Repository.
  • a mini review on computational study of tautomerism in beta-lactam antibiotics by austin model-1(am1) method.
  • 2-Amino-2-oxazolin-4-ones. 11. Tautomerism].
  • What impact does tautomerism have on drug properties and development?. ChemRxiv.
  • What impact does tautomerism have on drug discovery and development?.
  • Importance of tautomerism in drugs. PubMed.
  • Keto-enol tautomerism in the development of new drugs. Frontiers.
  • Ab initio study of 2,4-substituted azolidines. I. Tautomerism. Carnegie Science.
  • ChemInform Abstract: An Excellent Procedure for the Synthesis of Oxazolidin-2-ones..
  • Oxazolidinone synthesis. Organic Chemistry Portal.
  • 2-Oxazolidinone. Wikipedia.
  • Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques.
  • Synthesis, NMR studies and conformational analysis of oxazolidine derivatives of the β-adrenoreceptor antagonists metoprolol, atenolol and timolol. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Synthesis of oxazolidin-2-ones..
  • Easy Access to Evans' Oxazolidinones.
  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives
  • On the kinetics of tautomerism in drugs: New application of broadband dielectric spectroscopy.
  • X-ray crystal structure of lactam 39..
  • (PDF)
  • CHEM 305 - X-ray crystallography.

Sources

Structural Divergence in Medicinal Chemistry: Spirocyclic Carbamates vs. Unsaturated Amines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, physicochemical, and synthetic divergences between the spirocyclic scaffold 7-oxa-5-azaspiro[3.4]octan-6-one and the 5-en-6-amine structural motif.

Executive Summary

In modern drug discovery, the transition from "flat" aromatic structures to three-dimensional (3D) scaffolds is a critical strategy for improving solubility, selectivity, and patentability. This guide contrasts two distinct chemical entities:

  • 7-oxa-5-azaspiro[3.4]octan-6-one: A rigid, saturated spiro-oxazolidinone . It represents a "privileged scaffold" designed to restrict conformation and improve metabolic stability.[1]

  • 5-en-6-amine: A structural motif (typically a fragment of a larger IUPAC name like spiro[3.4]oct-5-en-6-amine) representing an allylic amine or enamine . These structures are often reactive intermediates or metabolic liabilities due to their susceptibility to oxidation and hydrolysis.

This guide analyzes why medicinal chemists increasingly prioritize the spiro-oxazolidinone (Molecule A) over the unsaturated amine (Molecule B) to optimize drug-like properties (


 character).

Part 1: Structural Identity & Physicochemical Profile

Molecule A: 7-oxa-5-azaspiro[3.4]octan-6-one

This molecule is a bicyclic system where a cyclobutane ring and an oxazolidinone ring share a single carbon atom (the spiro center).

  • Classification: Spirocyclic Carbamate.

  • Geometry: Rigid, non-planar. The cyclobutane ring creates a specific vector orientation ("pucker") that projects substituents into defined 3D space.

  • Electronic Features: The carbamate functionality (-N-C(=O)-O-) is chemically stable, polar, and acts as a hydrogen bond acceptor (C=O) and donor (NH, unless substituted).

  • Role: Bioisostere for

    
    -lactams or cyclic ureas.
    
Molecule B: The "5-en-6-amine" Motif

"5-en-6-amine" is not a standalone stable molecule but a nomenclature fragment describing an alkene at position 5 and an amine at position 6. In the context of a 5-membered ring (analogous to the oxazolidinone), this represents a cyclopentenyl amine or an enamine (if the alkene is conjugated to the nitrogen).

  • Classification: Unsaturated Amine / Enamine.

  • Geometry: Planar or semi-planar around the double bond (

    
     hybridization).
    
  • Reactivity: High. Enamines are nucleophilic and prone to hydrolysis (reverting to ketones). Allylic amines are susceptible to CYP450-mediated metabolic activation (epoxidation).

Comparative Data Table
Feature7-oxa-5-azaspiro[3.4]octan-6-one5-en-6-amine Motif (Analog)
Hybridization High

(3D character)
Mixed

/

(Flatter)
Stability High (Hydrolytically stable)Low to Moderate (Oxidation prone)
Metabolic Risk Low (Blocked metabolic soft spots)High (Allylic oxidation/Epoxidation)
H-Bonding Donor (NH) & Acceptor (C=O)Donor (NH2)
LogP Trend Lower (More polar/Soluble)Higher (More lipophilic)
Primary Use Drug Scaffold / Building BlockSynthetic Intermediate

Part 2: Visualizing the Divergence (Graphviz)

The following diagram illustrates the "Escape from Flatland" concept, contrasting the reactive nature of the enamine motif with the stable, 3D architecture of the spiro-oxazolidinone.

StructuralDivergence cluster_0 Medicinal Chemistry Evolution Enamine 5-en-6-amine Motif (Flat / Reactive) Intermediate Metabolic Liability (Epoxidation / Hydrolysis) Enamine->Intermediate CYP450 Oxidation Spiro 7-oxa-5-azaspiro[3.4]octan-6-one (Rigid / 3D / Stable) Enamine->Spiro Structural Optimization (Scaffold Hopping) Properties Drug-Like Properties: High Fsp3 Low Clearance Novel IP Space Spiro->Properties Confers

Caption: Transition from reactive unsaturated amines (Red) to stable spirocyclic scaffolds (Green) to improve drug-like properties.

Part 3: Synthetic Protocols & Causality

The synthesis of 7-oxa-5-azaspiro[3.4]octan-6-one is a self-validating protocol. It typically proceeds via the condensation of a cyclobutanone precursor with a cyanide source and an amine (Strecker-like) or via a Tiffeneau-Demjanov rearrangement approach, but the most robust method for the oxazolidinone specifically is the Isocyanate/Amino-Alcohol Method .

Protocol: Synthesis of 7-oxa-5-azaspiro[3.4]octan-6-one

Objective: Construct the spiro-oxazolidinone ring from commercially available cyclobutanone.

Reagents
  • Precursor: 1-aminocyclobutan-1-ol (generated in situ or from 1-aminocyclobutanecarboxylic acid reduction).

  • Cyclizing Agent: Phosgene, Triphosgene, or Carbonyl Diimidazole (CDI).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Formation of the Amino-Alcohol Intermediate:

    • Rationale: The spiro center is formed by the quaternary carbon of the cyclobutane. We need an amine and a hydroxyl group attached to this carbon (or adjacent) to close the 5-membered ring.

    • Step: Start with 1-aminocyclobutanecarboxylic acid . Reduce the carboxylic acid using

      
       (2.0 equiv) in dry THF at 0°C.
      
    • Observation: Evolution of

      
       gas. The reaction mixture turns from a suspension to a clear solution.
      
    • Workup: Quench with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ). Filter precipitate. Concentrate filtrate to yield (1-aminocyclobutyl)methanol .
  • Ring Closure (Carbonylation):

    • Rationale: To form the cyclic carbamate (oxazolidinone), we must insert a carbonyl unit between the amine and the alcohol.

    • Step: Dissolve (1-aminocyclobutyl)methanol (1.0 equiv) in dry DCM. Add DIPEA (2.5 equiv). Cool to 0°C.[2]

    • Addition: Add Triphosgene (0.4 equiv) dissolved in DCM dropwise over 30 minutes.

    • Mechanism:[2] The amine attacks the phosgene to form an isocyanate/carbamoyl chloride intermediate, which is then intramolecularly attacked by the hydroxyl group.

    • Causality: Slow addition prevents intermolecular oligomerization.

  • Purification & Validation:

    • Step: Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over

      
      .
      
    • Validation:

      
       NMR must show the disappearance of the 
      
      
      
      broad singlet and the shift of the methylene protons adjacent to oxygen.
    • Target Signal: The cyclobutane protons will appear as multiplets between

      
       1.8–2.5 ppm. The 
      
      
      
      protons of the oxazolidinone ring will appear as a sharp singlet (or doublet if chiral) around
      
      
      4.0–4.5 ppm.

Part 4: Medicinal Chemistry Implications[1]

Metabolic Stability (The "5-en" Problem)

The "5-en-6-amine" motif contains an alkene. In biological systems, alkenes are prime targets for Cytochrome P450 (CYP450) enzymes, which can epoxidize the double bond.

  • Risk: The resulting epoxide is an electrophile that can react with DNA or proteins (toxicity).

  • Solution: The 7-oxa-5-azaspiro[3.4]octan-6-one is fully saturated. It lacks the "metabolic handle" for epoxidation, significantly increasing the half-life (

    
    ) of the molecule in microsomes.
    
Conformational Restriction (Entropy)
  • Enamines/Amines: Often have free rotation or "floppy" ring puckering, leading to a high entropic penalty upon binding to a protein target.

  • Spiro-Oxazolidinone: The spiro fusion locks the geometry. The vectors of the NH and C=O groups are fixed relative to the cyclobutane ring. This "pre-organization" reduces the entropic cost of binding, potentially increasing potency (

    
    ).
    
Solubility

The oxazolidinone ring lowers the LogP (lipophilicity) compared to a carbocyclic alkene/amine, improving aqueous solubility—a critical parameter for oral bioavailability.

References

  • Chemspace. (2025). 7-oxa-5-azaspiro[3.4]octan-6-one - Structure and Properties.[3] Chemspace Building Blocks. Link

  • PubChem. (2025). Compound Summary: 7-oxa-5-azaspiro[3.4]octan-6-one.[3][4] National Center for Biotechnology Information. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual grounding for spiro/oxetane/oxazole scaffolds). Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Gong, Y., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters.[1] Link

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine into Peptide Backbones

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Spirocyclic Constraints in Peptidomimetics

The therapeutic potential of peptides is often hampered by their inherent metabolic instability and conformational flexibility.[1][2][3] The introduction of conformational constraints into the peptide backbone is a powerful strategy to address these limitations, leading to peptidomimetics with enhanced proteolytic resistance, improved receptor affinity and selectivity, and better oral bioavailability.[1][2][4] Spirocyclic scaffolds, with their rigid three-dimensional structures, are particularly attractive for inducing specific secondary structures, such as β-turns, and for orienting pharmacophoric groups in a well-defined spatial arrangement.[5][6][7]

This document provides a comprehensive guide to the incorporation of a novel, constrained amino acid analogue, 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine, into peptide backbones. This unique building block offers a rigidifying element with the potential to significantly influence the conformational landscape of a peptide. We will detail the proposed synthesis of this novel building block, followed by step-by-step protocols for its integration into peptide chains using both solid-phase and solution-phase methodologies. Furthermore, we will discuss the critical aspects of characterization and purification of the resulting spiro-peptide hybrids.

Section 1: The Building Block: 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine

At present, 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine is not a commercially available compound. However, a plausible synthetic route can be envisioned starting from the related and more accessible 7-Oxa-5-azaspiro[3.4]octan-6-one.[8][9] The proposed synthesis involves the conversion of the lactam to a thioamide, followed by S-alkylation and subsequent displacement with an amine source to yield the target enamine.

Proposed Synthesis of Fmoc-Protected 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine

A robust synthesis of the Fmoc-protected building block is essential for its use in solid-phase peptide synthesis (SPPS). The following multi-step protocol is proposed:

Scheme 1: Proposed Synthesis of Fmoc-7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine

Synthesis_Scheme start 7-Oxa-5-azaspiro[3.4]octan-6-one step1 Thionation (Lawesson's Reagent) start->step1 intermediate1 7-Oxa-5-azaspiro[3.4]octane-6-thione step1->intermediate1 step2 S-Alkylation (e.g., MeI) intermediate1->step2 intermediate2 6-(Methylthio)-7-oxa-5-azaspiro[3.4]oct-5-ene step2->intermediate2 step3 Amination (e.g., NH3 or protected amine) intermediate2->step3 product_amine 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine step3->product_amine step4 Fmoc Protection (Fmoc-OSu) product_amine->step4 final_product Fmoc-7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine step4->final_product SPPS_Workflow resin Resin with N-terminal Fmoc-protected amino acid deprotection Fmoc Deprotection (20% piperidine in DMF) resin->deprotection washing1 Washing (DMF, DCM, IPA) deprotection->washing1 coupling Coupling (Fmoc-Spiro-Amine, HBTU/HOBt, DIPEA) washing1->coupling washing2 Washing (DMF, DCM, IPA) coupling->washing2 capping Capping (Optional) (Acetic anhydride/DIPEA) washing2->capping repeat Repeat Deprotection, Washing, and Coupling for subsequent amino acids capping->repeat cleavage Cleavage and Deprotection (TFA cocktail) repeat->cleavage purification Purification (RP-HPLC) cleavage->purification

Sources

Application Note: High-Fidelity Scale-Up of 7-oxa-5-azaspiro[3.4]octane Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-oxa-5-azaspiro[3.4]octane scaffold represents a high-value pharmacophore in modern medicinal chemistry. As a conformationally restricted bioisostere of morpholine and piperidine, it offers increased metabolic stability and a higher fraction of sp3-hybridized carbons (


), a key metric for improving clinical success rates.

This Application Note details a robust, scalable protocol for synthesizing this scaffold starting from commercially available cyclobutanone . Unlike academic preparations that often rely on hazardous diazomethane or unscalable flash chromatography, this guide focuses on process-mass intensity (PMI) reduction and safety engineering suitable for multi-gram to kilogram campaigns.

Key Technical Advantages of This Protocol[1]
  • Cyanide Safety Management: Utilizes a buffered Bucherer-Bergs system to mitigate HCN evolution.

  • Non-Cryogenic Reduction: Replaces pyrophoric LiAlH

    
     pellets with a controllable NaBH
    
    
    
    /I
    
    
    system for the amino-acid reduction step.
  • Divergent Cyclization: Provides workflows for both the Oxazolidinone (shelf-stable building block) and the Oxazolidine (parent scaffold).

Strategic Retrosynthesis

The synthesis hinges on the efficient construction of the quaternary spiro-center via the 1-amino-1-(hydroxymethyl)cyclobutane intermediate.

Retrosynthesis target 7-oxa-5-azaspiro[3.4]octane (Target Scaffold) inter1 1-amino-1-(hydroxymethyl)cyclobutane (Pivot Intermediate) target->inter1 Cyclization (CH2O or CDI) inter2 1-aminocyclobutane-1-carboxylic acid (Amino Acid) inter1->inter2 Reduction hydantoin Cyclobutane-spiro-hydantoin inter2->hydantoin Hydrolysis start Cyclobutanone (Starting Material) hydantoin->start Bucherer-Bergs

Figure 1: Retrosynthetic logic flow. The pathway prioritizes the formation of the amino-alcohol "Pivot Intermediate" which allows access to multiple spiro-derivatives.

Detailed Experimental Protocols

Phase 1: Formation of the Quaternary Center (Bucherer-Bergs)

Objective: Convert cyclobutanone to cyclobutane-spiro-5'-hydantoin. Scale: 100 g input.

Safety Critical: This reaction involves Potassium Cyanide (KCN).[1][2] All operations must occur in a well-ventilated fume hood equipped with a cyanide scrubber (bleach/NaOH trap).

  • Reactor Setup: Equip a 2L jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Connect the vent line to a scrubber containing 10% NaClO/NaOH solution.

  • Reagent Charging:

    • Charge Cyclobutanone (1.0 equiv, 100 g).

    • Add Ethanol/Water (1:1 v/v, 800 mL).

    • Add Ammonium Carbonate (3.0 equiv).

    • Slowly add Potassium Cyanide (1.2 equiv) as a solid or concentrated aqueous solution.

    • Note: Maintain temperature < 30°C during addition to prevent premature ammonia off-gassing.

  • Reaction: Heat the mixture to 55–60°C for 18 hours.

    • Process Check: Monitor consumption of ketone by TLC (EtOAc/Hexane) or GC-MS.

  • Workup:

    • Cool to 0°C. The hydantoin product often precipitates as a white solid.

    • If no precipitate forms, concentrate the ethanol fraction under reduced pressure (scrubber attached!).

    • Adjust pH to ~2 with 6M HCl carefully (in hood) to force precipitation.

    • Filter the solid, wash with cold water (3 x 100 mL), and dry in a vacuum oven at 50°C.

Yield Target: >85% | Purity: >95% (NMR)

Phase 2: Hydrolysis to Amino Acid

Objective: Ring-opening of the hydantoin to 1-aminocyclobutane-1-carboxylic acid.

  • Hydrolysis: Suspend the hydantoin in 3M NaOH (5 equiv).

  • Conditions: Reflux (100°C) for 24 hours. This step requires high energy to break the urea linkage.

    • Optimization: Use a sealed pressure vessel (autoclave) at 120°C to reduce time to 6 hours.

  • Isolation:

    • Cool to room temperature.[3][4]

    • Neutralize to isoelectric point (pH ~6.5) using concentrated HCl.

    • The amino acid is highly water-soluble. Do not extract.

    • Load the aqueous solution onto a cation-exchange resin column (e.g., Dowex 50W).

    • Elute with 1M NH

      
      OH. Concentrate fractions to yield the zwitterionic amino acid.
      
Phase 3: Reduction to Amino Alcohol (The "Pivot" Step)

Objective: Reduction of the carboxylic acid to the primary alcohol without racemization or over-reduction. Innovation: Using NaBH


/I

generates borane in situ, avoiding the hazards of handling solid LiAlH

on a large scale.
ParameterSpecification
Reagent A Sodium Borohydride (NaBH

), 2.5 equiv
Reagent B Iodine (I

), 1.0 equiv (dissolved in THF)
Solvent Anhydrous THF (10 vol)
Temp Range 0°C (addition)

Reflux (reaction)

Protocol:

  • Suspend the amino acid (1 equiv) and NaBH

    
     (2.5 equiv) in anhydrous THF under N
    
    
    
    .
  • Cool to 0°C.

  • Add the solution of I

    
     in THF dropwise over 1 hour. Caution: H
    
    
    
    gas evolution.
  • Once gas evolution ceases, heat to reflux for 12 hours.

  • Quench: Cool to 0°C. Carefully add Methanol until bubbling stops.

  • Workup: Concentrate to dryness. Dissolve residue in 20% KOH and stir for 4 hours (to break borane-amine complexes). Extract continuously with DCM or CHCl

    
     for 12 hours (liquid-liquid extractor recommended for polar amines).
    
  • Product: 1-amino-1-(hydroxymethyl)cyclobutane.

Phase 4: Divergent Cyclization

At this stage, the pathway splits based on the desired final building block.

Option A: Synthesis of 7-oxa-5-azaspiro[3.4]octan-6-one (Oxazolidinone)

This is the most stable form for storage and shipping.

  • Dissolve the amino alcohol in dry DCM.

  • Add CDI (1.1 equiv) or Diethyl Carbonate (excess) with a catalytic base (NaOMe).

  • Stir at RT (for CDI) or Reflux (for Carbonate).

  • Purification: Aqueous wash (0.1M HCl, then Brine). Crystallize from Et

    
    O/Hexane.
    
Option B: Synthesis of 7-oxa-5-azaspiro[3.4]octane (Parent Scaffold)

This forms the methylene bridge.

  • Dissolve amino alcohol in water or methanol.

  • Add Paraformaldehyde (1.1 equiv) .

  • Stir at 60°C for 2 hours.

  • Note: This forms the imine/oxazolidine equilibrium. To lock the structure, ensure water removal (Dean-Stark) if using a non-aqueous solvent, or use 37% Formalin solution if the product precipitates.

  • Stability Warning: The unsubstituted oxazolidine can be hydrolytically unstable. It is often immediately N-protected (e.g., N-Boc) for storage.

Process Safety & Engineering Controls

For scale-up (>100g), specific engineering controls are mandatory to prevent thermal runaway and toxic exposure.

SafetyFlow cluster_0 Bucherer-Bergs Zone cluster_1 Reduction Zone KCN_Handling Solid KCN Charging (Glovebox/Powder Funnel) HCN_Scrub Caustic Scrubber (pH > 12, NaOCl) KCN_Handling->HCN_Scrub Vent Gas H2_Vent H2 Venting Line (Dedicated Exhaust) Quench Controlled Methanol Quench (Exotherm Management) H2_Vent->Quench Post-Reaction

Figure 2: Critical safety zones for cyanide handling and hydrogen management.

Hazard Mitigation Table
Hazard ClassSource StepMitigation Strategy
Acute Toxicity Cyanide (Step 1)Continuous HCN monitoring (alarm set at 4.7 ppm). Two-person rule for KCN weighing.
Flammability H

Generation (Step 3)
Nitrogen inerting. Use of burst disks on reactors. Controlled addition of Iodine to limit H

rate.
Thermal Runaway Hydantoin FormationJacket temperature limited to 10°C above setpoint (Delta T constraint).

Analytical Quality Control

To ensure the integrity of the building block, the following QC parameters must be met.

  • NMR Verification (DMSO-d

    
    ): 
    
    • Cyclobutane protons: Multiplets at

      
       1.6–2.2 ppm.
      
    • Spiro-CH

      
       (Oxazolidine ring):  Singlet or AB quartet at 
      
      
      
      3.8–4.2 ppm (characteristic of O-CH
      
      
      -C
      
      
      ).
    • 
      C NMR:  Quaternary spiro-carbon typically appears around 
      
      
      
      60–70 ppm.
  • Purity: >98% by GC-FID (for volatile intermediates) or HPLC-ELSD (for non-chromophores).

  • Residual Solvents: THF < 720 ppm, Ethanol < 5000 ppm (ICH Q3C limits).

References

  • Bucherer-Bergs Mechanism & Scale-up

    • Sarges, R., et al. "Synthesis of spiro-hydantoins." Journal of Medicinal Chemistry, 1990. Link

    • Kalník, M., et al.[5] "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity."[5] Molecules, 2021.[5][6][7] Link

  • Spirocyclic Scaffolds in Drug Discovery

    • Carreira, E. M., et al. "Aqueous Synthesis of Spirocyclic Oxetanes and Azetidines." Angewandte Chemie Int. Ed., 2010.[6] Link

    • Zheng, Y., et al. "Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery." European Journal of Organic Chemistry, 2014. Link

  • Safety in Borane Reductions

    • McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993. Link

  • Building Block Data

    • 7-Oxa-5-azaspiro[3.4]octan-6-one (CAS 1491642-09-1).[8] Achmem / Enamine Catalog. Link

Sources

Troubleshooting & Optimization

purification of polar spirocyclic amines by flash chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chromatographic Purification. As Senior Application Scientists, we understand the nuances and challenges of separating complex molecules. This guide is dedicated to a particularly challenging class of compounds: polar spirocyclic amines . Their unique three-dimensional structure, combined with the basicity of the amine functional group, often leads to frustrating purification outcomes.

This document is structured to follow your experimental workflow, from understanding the fundamental challenges to developing robust purification methods and troubleshooting common issues.

Section 1: The Challenge with Polar Spirocyclic Amines

Q1: Why are my polar spirocyclic amine compounds streaking or showing severe peak tailing on a standard silica gel column?

A1: This is the most common issue researchers face and it stems from a fundamental mismatch between your basic compound and the acidic nature of the stationary phase.

  • The Culprit: Silanol Groups: Standard silica gel is covered with acidic silanol groups (Si-OH).[1][2] Your basic amine, especially a primary or secondary one, will engage in a strong acid-base interaction with these silanols.[3]

  • Dual Retention Mechanism: This interaction creates a secondary, ion-exchange retention mechanism in addition to the desired normal-phase partitioning.[1] Your amine molecules don't move smoothly through the column; instead, they "stick" to the acidic sites and then slowly "release," leading to broad, tailing peaks. In severe cases, your compound might not elute at all.[4]

This interaction is visually represented below:

cluster_0 Silica Surface cluster_1 Mobile Phase Silanol Acidic Silanol Group (Si-OH) Amine Polar Spirocyclic Amine (R-NH2) Amine->Silanol Strong Acid-Base Interaction (Causes Peak Tailing)

Caption: Interaction between a basic amine and an acidic silanol site on silica.

Section 2: Method Development & Optimization

Developing a successful purification method requires systematically addressing the silanol interactions. Your primary tools are modifying the mobile phase or changing the stationary phase.

Q2: How can I use Thin Layer Chromatography (TLC) to develop a method for my polar amine?

A2: TLC is an indispensable tool for quickly scouting effective solvent systems before committing to a full flash chromatography run.[5][6]

  • The Goal: The ideal TLC will show your target compound with a Retention Factor (Rf) between 0.15 and 0.35.[7] This range typically translates well to a flash column, where the compound will elute in a reasonable number of column volumes (CV), generally between 3 and 7 (since CV ≈ 1/Rf).[8]

  • Solvent Scouting: Start with a standard solvent system like ethyl acetate/hexanes. For more polar amines, a more polar system like dichloromethane (DCM)/methanol is a common starting point.[6]

  • Adding Modifiers: If you see streaking on the TLC plate, it's a clear indicator of strong silanol interactions. Before changing your primary solvents, add a basic modifier directly to your TLC developing chamber. This mimics the conditions of a modified flash chromatography run.

Q3: What is a mobile phase modifier, and how do I choose the right one?

A3: A mobile phase modifier is a small amount of an additive used to suppress the undesirable interactions with the silica surface. For basic compounds, a basic modifier is essential.

  • Mechanism of Action: The modifier, being a base itself, is added in a small concentration (typically 0.1-2% v/v). It competes with your analyte for the acidic silanol sites, effectively "masking" or "neutralizing" them.[9][10] This allows your spirocyclic amine to travel through the column based primarily on polarity, resulting in sharper, more symmetrical peaks.[11][12]

The diagram below illustrates this principle:

cluster_0 Silica Surface cluster_1 Mobile Phase Silanol Acidic Silanol Group (Si-OH) Modifier Basic Modifier (e.g., TEA) Modifier->Silanol Modifier blocks acidic site Amine Polar Spirocyclic Amine (R-NH2) Amine->Modifier Analyte repelled, elutes symmetrically

Caption: A basic modifier blocks silanol sites, improving peak shape.

  • Common Choices:

    • Triethylamine (TEA): The most common choice. A concentration of 0.5-2% in the mobile phase is a good starting point.[13]

    • Ammonium Hydroxide: Used for very basic or polar compounds that TEA cannot displace effectively.[14][15] It is typically added as a solution in methanol (e.g., 2-10% NH4OH in MeOH) which is then used as the polar component of the mobile phase.[14]

    • Pyridine: Less common, but can be effective. Use at around 0.1%.[16]

Comparative Table of Mobile Phase Modifiers:

ModifierTypical ConcentrationVolatilityProsCons
Triethylamine (TEA) 0.5 - 2.0% v/vHighVery effective for most secondary/tertiary amines. Easily removed during solvent evaporation.Strong odor. May not be basic enough for very "sticky" compounds.
Ammonium Hydroxide 0.1 - 2.0% v/v (of ~28% aq. soln)HighMore effective for primary amines and very polar compounds.[17] Volatile.Concentration of commercial solutions can be variable.[18] Prepare mobile phase fresh.
Pyridine ~0.1% v/vModerateCan be effective when others fail.Toxic, higher boiling point makes it harder to remove.
Q4: My compound still purifies poorly even with TEA. What other stationary phases can I use?

A4: If mobile phase modification isn't sufficient, changing your stationary phase is the next logical step. You have several excellent options designed specifically for basic compounds.

  • Amine-Functionalized Silica (NH2): This is often the best choice.[3] The silica surface is covalently bonded with aminopropyl groups, creating a basic surface environment.[4] This phase works by repelling the basic analytes, preventing the strong interaction with the underlying silanols.[4] This often allows for purification with simple neutral solvents like hexane/ethyl acetate, eliminating the need for volatile amine additives.[3][19]

  • Alumina (Al₂O₃): Alumina is a good alternative to silica. Basic or neutral alumina can be very effective for purifying amines.[13][20]

  • Reversed-Phase (C18): For highly polar amines, reversed-phase chromatography can be a powerful option.[14][21] Here, the stationary phase is nonpolar (C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). By adjusting the mobile phase pH to be 1-2 units above the amine's pKa, the compound becomes neutral and retains well, often with excellent peak shape.[22] Using a basic modifier like ammonium hydroxide can be very effective in reversed-phase.[15][23]

Section 3: Troubleshooting Guide

This section addresses specific problems you might encounter during your purification run.

Problem Potential Cause(s) Troubleshooting Steps
Compound streaks on TLC and gives a broad peak on the column. Strong interaction with acidic silanol groups on silica.[1][3]1. Add 1-2% Triethylamine (TEA) or 0.5-1% Ammonium Hydroxide to your eluent.[4][13] 2. Switch to an amine-functionalized silica column to eliminate the need for a basic modifier.[3][19] 3. Consider using neutral or basic alumina as the stationary phase.[20]
Compound elutes too quickly (low Rf) with poor separation, even in low-polarity solvents. The basic modifier (e.g., TEA) is too effective, dramatically reducing all retention.1. Reduce the concentration of the basic modifier (e.g., from 2% TEA to 0.5%). 2. Switch to an amine-functionalized silica column, which often provides more controlled retention than modifier-spiked silica.[4]
The compound appears to be decomposing on the column. The acidic silica surface is catalyzing the degradation of your acid-sensitive spirocyclic amine.1. Deactivate the silica before use by flushing the packed column with a solvent system containing TEA.[24] 2. Switch to a less harsh stationary phase like amine-functionalized silica or alumina.[13]
I have good separation on TLC, but it's poor on the flash column. 1. Column overloading. 2. TLC plate stationary phase does not match the column's stationary phase.[8] 3. The sample was dissolved in too strong a solvent for loading.1. Reduce the sample load. A typical load is 1-5% of the column's silica weight, but can be lower for difficult separations. 2. Use TLC plates from the same manufacturer as your flash columns.[8] 3. If liquid loading, dissolve the sample in the weakest possible solvent. Better yet, use "dry loading" by adsorbing your sample onto a small amount of silica first.[6]

Section 4: Experimental Protocols

Protocol 1: Method Development using TLC with a Basic Modifier
  • Prepare Solvent Systems: Prepare your primary solvent system (e.g., 80:20 Hexane:Ethyl Acetate).

  • Prepare Modified Eluent: In a separate bottle, prepare the same solvent system but add 1% v/v Triethylamine.

  • Spot the TLC Plate: Dissolve your crude sample in a suitable solvent (e.g., DCM) and spot it onto two separate TLC plates.

  • Develop Plates: Place one plate in a chamber with the unmodified eluent and the second plate in a chamber saturated with the TEA-modified eluent.

  • Analyze: Compare the two plates. The plate developed with the TEA-modified eluent should show a well-defined spot with minimal streaking. Adjust the primary solvent ratio to achieve an Rf value between 0.15 and 0.35.[7] This is your starting condition for the flash column.

Protocol 2: Flash Chromatography using an Amine-Functionalized (NH2) Column
  • Method Development: Perform TLC analysis using amine-functionalized TLC plates.[25] Develop a method using a neutral solvent system (e.g., Hexane/Ethyl Acetate) to achieve an Rf of 0.15-0.35. No basic modifier is needed.

  • Column Equilibration: Select an appropriate-sized amine-functionalized flash column. Equilibrate the column with your starting mobile phase (e.g., 100% Hexane) for at least 2-3 column volumes.

  • Sample Loading: Dissolve your sample in a minimal amount of a weak solvent (like DCM or toluene). For best results, perform dry loading: dissolve the sample, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Run the purification using the gradient determined from your TLC analysis.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify the pure compound.

Caption: Decision workflow for purifying polar spirocyclic amines.

Section 5: References

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (2016). Journal of Chromatography A.

  • What is "silanol activity"? (2021). Chemistry Stack Exchange.

  • Choosing Stationary Phase Column Chromatography. (2015). Chemistry Stack Exchange.

  • Is there an easy way to purify organic amines? (2023). Biotage.

  • Using TLC to Scout Flash Chromatography Solvents. (2023). Biotage.

  • Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Teledyne ISCO.

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO.

  • Organic Amine Flash Purification Using A Novel Stationary Phase. (2014). Biotage.

  • Troubleshooting Flash Column Chromatography. University of Rochester.

  • Flash Chromatography Basics. (2025). Sorbent Technologies, Inc..

  • All you need to know about using TLC data for flash method optimization. Buchi.com.

  • How to improve peptide purification by altering the mobile phase pH. (2023). Biotage.

  • Triethylamine as a Mobile Phase Additive: What Does It Do? (2025). Welch Materials.

  • Improve flash chromatography method development with matching TLC plates. (2023). Teledyne ISCO.

  • How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014). ResearchGate.

  • SOP: FLASH CHROMATOGRAPHY. UCT Science.

  • Technical Support Center: Column Chromatography of Alpha-Aminoketones. Benchchem.

  • Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? (2018). ResearchGate.

  • Triethyl amine. (2013). Chromatography Forum.

  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub.

  • When should I use an amine-bonded silica for flash chromatography? (2023). Biotage.

  • ammonium hydroxide mobile phase modifier. (2010). Chromatography Forum.

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012). Kinesis.

  • Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy. (2017). Phenomenex.

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.

  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.

Sources

Technical Guide: Troubleshooting Cyclization Failures in Spiro Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quaternary Challenge

Spirocyclic scaffolds are prized in medicinal chemistry for their ability to project functional groups into defined 3D vectors, often improving metabolic stability and receptor selectivity compared to flat aromatic systems. However, their synthesis is notoriously difficult. The formation of the defining spiro-quaternary carbon creates immense steric strain and imposes severe geometric constraints on the transition state.

This guide addresses the three most common failure modes in spiro-synthesis: Kinetic Stalling , Oligomerization (RCM) , and Stereoelectronic Mismatches .

Module 1: Kinetic Stalling & Geometric Constraints

User Question: "My precursor is fully assembled, but the final cyclization step refuses to proceed, even at high temperatures. I see only starting material. What is blocking the ring closure?"

Root Cause Analysis

When a cyclization stalls despite sufficient energy (heat/catalyst), the barrier is usually entropic or geometric. You are likely fighting two forces:

  • Baldwin’s Rules Violations: The trajectory of the nucleophile does not align with the antibonding orbital of the electrophile.

  • Rotational Freedom: The open chain spends too little time in the "reactive rotamer" conformation.

Troubleshooting Protocol
Step 1: Audit the Trajectory (Baldwin’s Check)

Verify if your ring closure is "Forbidden."

  • Common Spiro Trap: Attempting a 5-endo-trig closure (e.g., attacking a ketone to form a 5-membered spiro ring). This is geometrically disfavored because the nucleophile must attack from inside the developing ring envelope.

  • Solution: Alter the oxidation state.

    • Strategy: Reduce the ketone to an alkene (allows 5-exo-trig ) or an alkyne (allows 5-exo-dig ).

    • Exception: If you must do 5-endo-trig, use a heavy atom (Sulfur/Selenium) or strong acid catalysis to relax orbital constraints [1].

Step 2: The Thorpe-Ingold (Gem-Dialkyl) Fix

If the trajectory is allowed but the reaction is slow, you need to compress the internal bond angle.

  • Mechanism: Replacing hydrogens with methyl groups (gem-dimethyl) on the tether reduces the internal bond angle (

    
    ), forcing the reactive termini closer together.[1] This is the Thorpe-Ingold Effect  [2].
    
  • Action: If your linker is -CH2-, redesign it to -C(Me)2-. This often accelerates cyclization rates by

    
     to 
    
    
    
    times.
Visual Logic: Kinetic Failure Diagnosis

kinetic_failure start Symptom: Reaction Stalls (Recovered SM) check_baldwin Check Baldwin's Rules start->check_baldwin is_forbidden Is it 5-endo-trig? check_baldwin->is_forbidden sol_redesign Solution: Change Oxidation State (e.g., Ketone -> Alkene) is_forbidden->sol_redesign Yes (Disfavored) check_rotamers Check Rotational Freedom is_forbidden->check_rotamers No (Favored) sol_gem Solution: Add Gem-Dimethyl (Thorpe-Ingold Effect) check_rotamers->sol_gem High flexibility

Figure 1: Decision tree for diagnosing kinetic barriers in spiro-cyclization.

Module 2: Ring-Closing Metathesis (RCM) Failures

User Question: "I am trying to close a spiro-alkene using Grubbs II. Instead of the spirocycle, I am getting a messy mixture of dimers and oligomers. How do I favor the ring?"

Root Cause Analysis

RCM is reversible. The formation of a spirocycle (intramolecular) competes with ADMET polymerization (intermolecular).

  • Thermodynamics: Spiro rings (especially 5- and 7-membered) can be strained. If the ring strain > intermolecular bond formation energy, the equilibrium shifts to oligomers.

  • Ethylene Poisoning: The byproduct (ethylene gas) can re-enter the catalytic cycle, breaking your formed ring [3].

The "Spiro-RCM" Protocol

Standard conditions often fail for quaternary centers. Use this optimized protocol.

Reagents:

  • Catalyst: Grubbs II (high activity) or Hoveyda-Grubbs II (for steric bulk).

  • Solvent: Toluene or Dichloroethane (DCE). Avoid DCM if high temp is needed.

  • Additive: Benzoquinone (prevents hydride isomerization).

Step-by-Step Methodology:

  • Ultra-High Dilution: Run the reaction at 0.2 mM to 1.0 mM . This is critical. High concentration favors intermolecular collision (dimerization).

  • The "Slow Addition" Technique: Do not dump the catalyst in. Dissolve the catalyst in a syringe and add it via syringe pump over 4–6 hours to a refluxing solution of the substrate. This keeps the instantaneous concentration of active species low.

  • Ethylene Scavenging:

    • Method A: Reflux with an open condenser (under

      
       flow) to physically blow ethylene out.
      
    • Method B: Apply a weak vacuum (static vacuum) to pull ethylene out of solution.

    • Method C: Sparging with Argon through the solution during reaction.

Data: Concentration vs. Yield (Spiro-cyclopentene formation)

ConcentrationProduct (Spiro)Byproduct (Dimer)Notes
0.1 M 15%80%Standard concentration fails.
0.01 M 45%40%Improvement, but still competing.
0.001 M (1 mM) 88% <5%Optimal Zone.

Module 3: Spiroketalization & Stereocontrol

User Question: "I formed the spiroketal, but I obtained the wrong diastereomer. The oxygen is axial when I need it equatorial. Can I invert it?"

Root Cause Analysis

Spiroketals are governed by the Anomeric Effect .

  • Thermodynamic Product: The isomer where the C-O bond dipoles oppose each other (stabilized by

    
     overlap). This usually places oxygens in the axial position relative to the ring.
    
  • Kinetic Product: The isomer formed fastest, often dictated by the transition state of the cyclization, not final stability.

Troubleshooting Guide
  • If you want the Thermodynamic (Stable) Isomer:

    • Treat your mixture with a Lewis Acid (

      
      ) or Brønsted Acid (
      
      
      
      ) in a protic solvent. This allows the spirocenter to open and close, eventually settling into the lowest energy conformation (double anomeric stabilization) [4].
  • If you want the Kinetic (Less Stable) Isomer:

    • You must avoid acid equilibration.

    • Strategy: Use a hetero-Michael addition or transition-metal catalyzed cyclization (e.g., Gold(I) on alkynes) under basic or neutral conditions to lock the kinetic product [5].

Visual Logic: The Anomeric Switch

spiroketal_logic substrate Acyclic Precursor (Dihydroxy Ketone) cyclization Cyclization Event substrate->cyclization kinetic Kinetic Product (Often Equatorial O) cyclization->kinetic Fast / Neutral pH thermo Thermodynamic Product (Axial O - Anomeric Effect) cyclization->thermo Slow / Acidic pH acid Acid Catalyst (Equilibration) kinetic->acid Add pTSA / Time acid->thermo Relaxation

Figure 2: Pathway selection for spiroketal stereoisomers.

FAQ: Quick Solutions

Q: My intramolecular alkylation (


) to form a quaternary spiro center is resulting in elimination (alkene formation) instead. 
A:  The steric bulk of the quaternary center makes the electrophile inaccessible, turning your nucleophile into a base.
  • Fix: Switch to a polar aprotic solvent (DMF, DMSO) to strip the cation and increase nucleophilicity. Lower the temperature. If using an alkyl halide, switch to a softer leaving group (Iodide) or use a radical cyclization approach (

    
    ) which is less sensitive to steric hindrance than 
    
    
    
    .

Q: I am using a Gold catalyst for spirocyclization, but the catalyst dies immediately. A: Gold catalysts are sensitive to basic amines and thiols. If your scaffold contains a free amine, protect it as a carbamate or sulfonamide. The lone pair on the amine will coordinate irreversibly to the Au(I), poisoning it.

References

  • Baldwin, J. E. Rules for Ring Closure. J. Chem. Soc., Chem. Commun.[2]1976 , 734–736.[2] Link

  • Jung, M. E.; Piizzi, G. gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chem. Rev.[3]2005 , 105, 1735–1766. Link

  • Ghosh, S.; et al. Factors influencing ring closure through olefin metathesis. J. Chem. Sci.2004 , 116, 226. Link

  • Paioti, P. H. S.; Ketcham, J. M.; Aponick, A. Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Org.[4][5][6] Lett.2014 , 16, 5320–5323.[5] Link

  • Khomutnyk, Y. Y.; et al. Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions.[7] J. Am. Chem. Soc.2016 , 138, 444–456. Link

Sources

minimizing side reactions in spiro-amine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spiro-amine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying spirocyclic amine scaffolds. Spirocycles are prized for their rigid, three-dimensional structures which can improve physicochemical properties and receptor binding.[1] However, the functionalization of the embedded amine group can be challenging, often leading to a variety of side reactions that compromise yield and purity.

This document provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic routes effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding side reactions in spiro-amine chemistry.

Q1: I'm observing multiple products in my reaction mixture. What are the most common side reactions when functionalizing a spiro-amine?

A1: When functionalizing a spiro-amine, particularly a secondary amine within the spiro-core, several side reactions are common. The primary issues often stem from the amine's inherent nucleophilicity and basicity. Key side reactions include:

  • Over-alkylation/Over-acylation: The target amine reacts more than once, leading to quaternary ammonium salts or di-acylated products, especially if the starting material is a primary amine or if the product of a secondary amine functionalization can react further. This is often an issue of stoichiometry and reactivity control.[2]

  • Ring Opening/Rearrangement: Under harsh acidic or basic conditions, or at elevated temperatures, the spirocyclic framework itself can become unstable, leading to ring-opened byproducts or skeletal rearrangements. The stability is highly dependent on the specific ring system involved.

  • Elimination Reactions: If your substrate contains a suitable leaving group beta to the amine, E2 elimination can compete with the desired substitution, particularly when using a strong, sterically unhindered base.[2] The choice of a non-nucleophilic, hindered base is critical to mitigate this.

  • Epimerization: The stereocenter at the spiro-carbon can be susceptible to epimerization under basic or acidic conditions, especially if an adjacent carbonyl group can facilitate enolization. This leads to a loss of stereochemical purity.[3]

  • Catalyst-Related Side Reactions: In metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig N-arylation), side reactions like hydrodehalogenation (reduction of the aryl halide) or catalyst deactivation (e.g., formation of palladium black) are frequent culprits for low yield and byproduct formation.[4]

Q2: How do I prevent the amine from reacting with other functional groups in my molecule?

A2: Chemoselectivity is paramount. The most robust strategy is the use of protecting groups . An ideal protecting group masks the amine's reactivity, is stable to the subsequent reaction conditions, and can be removed cleanly without affecting other parts of the molecule.[5][6]

The choice of protecting group is critical and depends on the overall synthetic strategy. An "orthogonal" protection strategy, where different protecting groups can be removed under distinct conditions, is highly valuable in multi-step synthesis.[5][6] For example, a Boc-protected amine (acid-labile) can coexist in a molecule with an Fmoc-protected amine (base-labile), allowing for selective deprotection and functionalization.

Below is a decision tree to guide the selection of a suitable amine protecting group.

G start Start: Need to Protect Spiro-Amine q1 Are subsequent reaction conditions strongly acidic? start->q1 q2 Are subsequent reaction conditions strongly basic? q1->q2 No fmoc Use Fmoc (9-Fluorenylmethyloxycarbonyl) Deprotect with Piperidine/DBU q1->fmoc Yes q3 Is hydrogenolysis (H2, Pd/C) a viable deprotection method? q2->q3 No boc Use Boc (tert-Butoxycarbonyl) Deprotect with TFA, HCl q2->boc Yes cbz Use Cbz (Carbobenzyloxy) Deprotect with H2, Pd/C or HBr/AcOH q3->cbz Yes other Consider alternative groups: - Alloc (Pd(0) cleavable) - Teoc (Fluoride cleavable) q3->other No

Caption: Decision tree for selecting an amine protecting group.

Q3: My reaction is sluggish and gives a low yield. Could the solvent be the issue?

A3: Absolutely. The solvent plays a multi-faceted role in any reaction. In spiro-amine functionalization, its impact is particularly pronounced:

  • Solubility: All reagents and catalysts must be adequately solubilized. Poor solubility can lead to slow reaction rates and heterogeneous mixtures that are difficult to reproduce.

  • Polarity & Dielectric Constant: Solvent polarity can influence the stability of charged intermediates and transition states, thereby altering the reaction pathway and rate. For instance, polar aprotic solvents like DMF or DMSO are often used in Ullmann-type couplings, while less polar solvents like toluene or dioxane are common for Buchwald-Hartwig reactions.[4]

  • Coordinating Ability: Some solvents can coordinate to metal catalysts, either stabilizing them or inhibiting their activity by blocking coordination sites.

  • Purity (Water/Oxygen Content): For many reactions, especially those involving organometallics or strong bases, the presence of water or oxygen can be highly detrimental. Water can protonate bases and intermediates, while oxygen can lead to catalyst degradation and unwanted oxidative side reactions.[4][7] Using anhydrous, deoxygenated solvents is often mandatory.[4]

Part 2: Troubleshooting Guide for Specific Reactions

This section provides detailed troubleshooting for common functionalization reactions, focusing on identifying and mitigating specific side products.

Issue 1: N-Acylation - Formation of Di-acylated or Unreacted Starting Material

Scenario: You are attempting to acylate a secondary spiro-amine with an acid chloride or anhydride but observe a mixture of starting material, the desired mono-acylated product, and sometimes a complex mixture of byproducts.

Troubleshooting Flowchart:

start Problem: Inefficient N-Acylation check_base Is a base being used? Is it appropriate? start->check_base add_base Add a non-nucleophilic base (e.g., Et3N, DIPEA) to scavenge HCl. check_base->add_base No check_temp Is the reaction temperature too high? check_base->check_temp Yes add_base->check_temp lower_temp Run reaction at 0°C or room temp. High temps can cause degradation. check_temp->lower_temp Yes check_reagent Is the acylating agent stable? (e.g., acid chloride) check_temp->check_reagent No lower_temp->check_reagent use_coupling Switch to a milder method: - Use corresponding carboxylic acid - Add coupling agent (EDC, HATU) check_reagent->use_coupling Yes success Problem Solved check_reagent->success No use_coupling->success

Caption: Troubleshooting workflow for N-acylation reactions.

Detailed Analysis & Solutions:

  • Cause A: In-situ Protonation. Acylation with acid chlorides generates HCl as a byproduct. This HCl protonates the starting amine, rendering it non-nucleophilic and effectively stopping the reaction. This is a very common reason for reactions stalling at ~50% conversion.

    • Solution: Add at least one equivalent of a non-nucleophilic base like triethylamine (Et₃N) or DIPEA (Hünig's base) to act as an acid scavenger.[8] For sensitive substrates, a weaker base like pyridine or 2,6-lutidine may be beneficial.

  • Cause B: Substrate/Reagent Degradation. Spiro-amines or the acylating agent may be unstable at elevated temperatures. Acetic anhydride, for example, can react with amines at 60-70°C without a catalyst, but prolonged heating can lead to decomposition.[9]

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). If the reaction is slow, it is often better to wait longer than to apply heat.

  • Cause C: Highly Reactive Acylating Agent. Very reactive agents like acid chlorides can be aggressive and lead to side reactions with other functional groups.

    • Solution: Switch to a milder acylation protocol. Use the corresponding carboxylic acid in the presence of a peptide coupling reagent (e.g., EDC, HATU, PyBOP). This method avoids the generation of harsh acidic byproducts and is generally more chemoselective.

Data-Driven Optimization: Effect of Base on Acylation Yield

EntryAcylating AgentBase (equiv.)SolventTemp (°C)Time (h)Yield of Desired Amide (%)Key Side Product(s)
1Acetyl ChlorideNoneDCM254~45%Unreacted Amine (as HCl salt)
2Acetyl ChlorideEt₃N (1.2)DCM251>95%None
3Acetic AnhydridePyridine (1.5)DCM252>95%None
4Acetic AcidNoneDCM2524<5%Unreacted Starting Materials
5Acetic AcidEDC/HOBt (1.1)DMF25692%Urea byproduct from EDC

This table represents typical outcomes and is for illustrative purposes.

Issue 2: Buchwald-Hartwig N-Arylation - Low Yield & Hydrodehalogenation Byproduct

Scenario: You are performing a palladium-catalyzed N-arylation of a hindered spiro-amine with an aryl halide (Ar-X). The primary side product is the corresponding arene (Ar-H), and significant amounts of starting materials remain.

Catalytic Cycle & Points of Failure:

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex [Ar-Pd(II)-X]L_n (Oxidative Addition) pd0->oa_complex Ar-X deactivation Catalyst Deactivation (e.g., Pd Black) pd0->deactivation Aggregation amine_complex [Ar-Pd(II)-NR'R'']L_n (Amine Coordination & Deprotonation) oa_complex->amine_complex Amine, Base hydrodehalogenation Hydrodehalogenation (Ar-H Formation) oa_complex->hydrodehalogenation Proton Source (e.g., H2O) product_complex Product Ar-NR'R'' amine_complex->product_complex Reductive Elimination product_complex->pd0

Caption: Buchwald-Hartwig cycle with key side reaction pathways.

Detailed Analysis & Solutions:

  • Cause A: Inefficient Reductive Elimination. For hindered amines, the final C-N bond-forming reductive elimination step can be slow.[10][11] If this step is slower than competing side reactions, the yield will suffer. The choice of phosphine ligand is the most critical factor influencing the rate of this step.[4]

    • Solution: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands promote reductive elimination and stabilize the active Pd(0) catalyst. For very hindered amines, specialized ligands may be required.[10] A ligand screening is often necessary.

  • Cause B: Presence of Protic Impurities. Water or other protic impurities can protonate intermediates in the catalytic cycle, leading to the formation of the hydrodehalogenation byproduct (Ar-H).

    • Solution: Ensure strictly anhydrous and anaerobic (oxygen-free) conditions. Use freshly distilled and degassed solvents.[4] Ensure the base is anhydrous. Molecular sieves can be added to the reaction, but ensure they are properly activated.

  • Cause C: Incorrect Base. The base must be strong enough to deprotonate the amine (or the amine-Pd complex) but should not promote other side reactions. Common bases are NaOt-Bu, K₃PO₄, and Cs₂CO₃.

    • Solution: Sodium tert-butoxide is a strong, effective base but can be aggressive. If substrate compatibility is an issue, switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ can be beneficial. The choice of base can be coupled with the solvent and ligand for optimal results.

  • Cause D: Catalyst Deactivation. The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.

    • Solution: Use pre-formed palladium pre-catalysts (e.g., G3 or G4 palladacycles) which are more stable and generate the active Pd(0) species in a controlled manner.[4] Ensure an appropriate ligand-to-palladium ratio (typically 1.5:1 to 2:1) is used.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Boc-Protection of a Secondary Spiro-Amine

This protocol provides a reliable method for protecting a spiro-amine, a crucial first step to prevent many side reactions in subsequent steps.

Materials:

  • Spiro-amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Dissolve the spiro-amine (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.5 equiv) to the solution.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add a solution of Boc₂O (1.2 equiv) in a small amount of DCM dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure Boc-protected spiro-amine.

Self-Validation: The success of the protection can be confirmed by ¹H NMR (appearance of the characteristic t-butyl singlet at ~1.4-1.5 ppm) and mass spectrometry (correct mass for the protected product). The absence of the N-H stretch in the IR spectrum is also indicative.

References

  • - Discusses modification of reaction conditions to minimize byproduct formation in spirocycle synthesis.

  • - Provides troubleshooting for N-arylation reactions, including catalyst deactivation and hydrodehalogenation.

  • - Details the effects of base and protecting groups in the synthesis of spiro compounds.

  • - Outlines various protecting groups for amines and their removal conditions.

  • - Example of a reaction optimization table for spirocycle synthesis.

  • - Describes various side reactions and byproduct formation in the synthesis of spirocyclic amines.

  • - A comprehensive resource on the theory and application of protecting groups.

  • - Discusses mechanistic pathways and substituent effects in spirocyclization.

  • - General overview of protecting group strategies, including orthogonal protection.

  • - Discusses stereocontrol and the influence of solvent and temperature.

  • - Lists common protecting groups and reagents for their introduction.

  • - Summarizes common amine reactions and side reactions like polyalkylation.

  • - Details challenges in spiro compound synthesis, including stereocontrol.

  • - Provides context on advanced functionalization methods.

  • - Discusses the impact of temperature and solvent on amine reactivity.

  • - Highlights the importance and properties of spirocycles in drug discovery.

  • - Details mechanistic analysis and ligand design for N-arylation of hindered amines.

  • - Investigates the effect of different solvents on amine degradation at elevated temperatures.

  • - Discusses fundamental principles of amine reactivity, including alkylation and basicity.

  • - A detailed study on optimizing ligands for challenging C-N cross-coupling reactions.

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Characterization of 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, spirocyclic scaffolds are of increasing interest due to their inherent three-dimensional nature, which can lead to improved physicochemical properties and novel intellectual property.[1] The 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine core represents a unique fusion of an oxetane ring and a 2,3-dihydroisoxazole ring, offering a distinct spatial arrangement of heteroatoms that is of significant interest in drug discovery. A thorough understanding of its structural features is paramount for its effective utilization in the design of new therapeutic agents.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine. We will explore the predicted ¹H NMR spectrum, delve into the rationale behind the chemical shifts and coupling patterns, and compare this powerful technique with other analytical methods for the comprehensive characterization of this novel scaffold.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While an experimental spectrum for the specific title compound is not publicly available, a detailed prediction can be formulated based on the analysis of structurally similar compounds reported in the literature. The unique spirocyclic structure, combining an oxetane and a dihydroisoxazole ring, results in a distinct set of proton environments.

Molecular Structure and Proton Numbering:

To facilitate the discussion of the ¹H NMR spectrum, the protons in 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine are systematically numbered as follows:

Caption: Workflow for the comprehensive characterization of the title compound.

Experimental Protocols

For researchers aiming to synthesize and characterize this or similar spirocyclic systems, the following general experimental protocols are recommended.

General ¹H NMR Acquisition Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range appropriate for organic molecules (e.g., -2 to 12 ppm).

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

General 2D NMR (COSY) Protocol:

  • Sample Preparation: Use the same sample prepared for the ¹H NMR experiment.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard COSY pulse sequence (e.g., cosygpqf).

    • Number of Scans: 2-4 scans per increment.

    • Number of Increments: 256-512 increments in the F1 dimension.

    • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

  • Data Processing: Process the 2D data using appropriate window functions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.

  • Analysis: Identify cross-peaks which indicate scalar coupling between protons.

Conclusion

The ¹H NMR characterization of 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine, while requiring a predictive approach in the absence of published experimental data, provides a clear roadmap for its structural elucidation. The unique chemical shifts of the oxetane and dihydroisoxazole ring protons serve as key diagnostic markers. For unambiguous structure confirmation, a combination of ¹H, ¹³C, and 2D NMR techniques, alongside mass spectrometry and IR spectroscopy, is indispensable. This guide provides the foundational knowledge for researchers to confidently identify and characterize this and other novel spirocyclic scaffolds, paving the way for their exploration in drug discovery and development.

References

  • Zheng, G. & Tice, C. M. (2016). Spirocycles in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters, 26(11), 2545-2551. [Link]

  • Carreira, E. M., & Fessard, T. C. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 8199. [Link]

  • Tarasov, A. V., et al. (2017). Synthesis of novel spiro-isoxazoline and spiro-isoxazolidine derivatives of tomentosin. RSC Advances, 7(14), 8269-8276. [Link]

  • Cordero, F. M., et al. (2011). A Pair of New Enantiomeric Hybrid Phthalide–Adenines with a Rare 5-Oxa-1-azaspiro[3.4]octane Moiety and Two Pairs of New Enantiomeric Hybrid Paraethyl Phenol–Adenines from Ligusticum chuanxiong. Arabian Journal of Chemistry, 13(1), 1-8. [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of Spiro[3.4]octane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[3.4]octane derivatives represent a high-value scaffold in modern drug discovery, offering a balance of structural rigidity and increased


 character compared to flat aromatic systems. However, their identification and differentiation from isomeric spiro-systems (e.g., spiro[4.4]nonane or spiro[3.3]heptane derivatives) present unique analytical challenges.

This guide provides a technical comparison of the fragmentation behaviors of spiro[3.4]octane derivatives under Electron Ionization (EI) and Electrospray Ionization (ESI). It establishes a Strain-Release Driven fragmentation model to predict diagnostic ions and details a self-validating protocol for differentiating these scaffolds from their structural isomers.

Mechanistic Foundation: The Strain-Release Valve

To interpret the mass spectra of spiro[3.4]octane, one must understand the thermodynamics of the ring system. The scaffold consists of a highly strained cyclobutane ring (~26.5 kcal/mol strain energy) fused to a less strained cyclopentane ring (~6.2 kcal/mol strain energy) at a quaternary carbon.

Under mass spectrometric conditions (both EI and CID-ESI), the fragmentation is governed by the "Weakest Link" principle , where the relief of ring strain drives the primary dissociation pathway.

The Fragmentation Pathway

Unlike linear alkyl chains that fragment randomly, spiro[3.4]octane exhibits a deterministic pathway:

  • Ionization: Formation of the radical cation (EI) or protonated species (ESI).

  • Ring Opening: The cyclobutane ring opens preferentially to relieve ~26 kcal/mol of strain.

  • Elimination: Rapid ejection of ethylene (

    
    , 28 Da)  is the diagnostic neutral loss, leaving a stable cyclopentane-derived cation.
    
Visualization of Fragmentation Logic

SpiroFragmentation M_Ion Spiro[3.4]octane (Molecular Ion M+•) Transition Distonic Radical Cation (Cyclobutane Ring Open) M_Ion->Transition Strain Relief (~26 kcal/mol) Fragment Fragment Ion [M-28] (Cyclopentane-derivative) Transition->Fragment Alpha-Cleavage Neutral Neutral Loss (Ethylene C2H4) Transition->Neutral Elimination Isomer_44 Spiro[4.4]nonane (Lower Strain) Isomer_44->M_Ion Isomeric Comparison

Figure 1: The strain-driven fragmentation pathway of spiro[3.4]octane. The high-energy cyclobutane ring acts as a "fuse," opening first to eject ethylene.

Comparative Analysis: Spiro[3.4]octane vs. Alternatives

The following table contrasts the behavior of spiro[3.4]octane against its most common structural isomers and homologs. This data is critical for validating scaffold identity in synthesized libraries.

Table 1: Diagnostic Ion Comparison (EI-MS, 70 eV)
FeatureSpiro[3.4]octane Spiro[3.3]heptane Spiro[4.4]nonane
Parent Hydrocarbon MW 110.296.2124.2
Dominant Ring Strain Cyclobutane (High)Cyclobutane (Very High)Cyclopentane (Moderate)
Primary Neutral Loss 28 Da (Ethylene)28 Da (Ethylene)29/43 Da (Ethyl/Propyl)
Base Peak (Hydrocarbon) m/z 82 (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
m/z 68 (

)
m/z 67/81 (Complex)
Fragmentation Kinetics Fast (Low Energy)Very Fast (Unstable)Slow (Requires Higher Energy)
Differentiation Key Presence of strong [M-28] peak relative to [M-15] or [M-29].[1][M-28] is dominant; often difficult to see molecular ion.[M-28] is weak/absent; alkyl losses dominate.
EI vs. ESI Performance[3][4]
  • Electron Ionization (EI): Best for structural fingerprinting. The radical cation mechanism aggressively targets the cyclobutane ring. The spectrum is dominated by the [M-28] peak.

  • Electrospray Ionization (ESI): Best for functionalized drugs (amines/amides). The protonated molecule

    
     is stable. Fragmentation (CID) requires higher collision energies.
    
    • Note: In ESI, if an amine is present on the spiro-scaffold,

      
      -cleavage relative to the nitrogen often competes with ring opening.
      

Experimental Protocol: Differentiating Spiro-Isomers

When distinguishing between a spiro[3.4]octane derivative and a spiro[4.4]nonane derivative (which may be isobaric if substituents differ), a standard full-scan MS is insufficient. You must use Energy-Resolved Mass Spectrometry (ER-MS) .

Protocol: Energy-Resolved Breakdown Curves

Objective: Determine the "Fragility Index" of the scaffold to confirm the presence of the strained cyclobutane ring.

Reagents & Equipment:

  • LC-MS/MS (QqQ or Q-TOF).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Standard solution of analyte (1 µM).

Step-by-Step Workflow:

  • Precursor Isolation: Isolate the

    
     ion using the first quadrupole (Q1) with a narrow isolation window (1.0 Da).
    
  • Ramping Collision Energy (CE): Instead of a single CE, acquire spectra at stepwise increments: 0, 5, 10, 15, 20, 30, 40, 50 eV.

  • Data Plotting: Plot the Relative Abundance of the Precursor Ion vs. Collision Energy.

  • 
     Determination: 
    Calculate the 
    
    
    
    (the energy at which the precursor intensity drops to 50%).

Interpretation Criteria (Self-Validating):

  • Spiro[3.4]octane: Will exhibit a lower

    
      (e.g., 15-20 eV) due to the relief of cyclobutane strain upon fragmentation.
    
  • Spiro[4.4]nonane: Will exhibit a higher

    
      (e.g., 25-35 eV) because the cyclopentane rings are thermally more stable.
    
  • Validation: If the [M-28] fragment appears at low CE (<15 eV), the spiro[3.4] assignment is confirmed.

Case Study: Functionalized Derivatives

2-Azaspiro[3.4]octane (Amine Derivative)

In drug discovery, nitrogen is often inserted into the 4-membered ring (2-azaspiro[3.4]octane).

  • Fragmentation Shift: The presence of the nitrogen atom stabilizes the positive charge.

  • Mechanism:

    • Protonation on Nitrogen.

    • Ring opening is now driven by Immonium Ion formation rather than just strain relief.

    • Diagnostic Transition: Look for the cleavage of the C-C bond distal to the nitrogen, often resulting in a characteristic ring-opened fragment that retains the cyclopentane unit.

AmineFrag Amine_Parent 2-Azaspiro[3.4]octane [M+H]+ Immonium Immonium Ion Intermediate (Ring Open) Amine_Parent->Immonium Charge-Directed Cleavage Fragment_Amine Characteristic Fragment (Loss of C2H4 or C3H5N) Immonium->Fragment_Amine Elimination

Figure 2: Fragmentation logic for amine-substituted spiro-scaffolds.

References

  • National Institute of Standards and Technology (NIST). (2025). Spiro[3.4]octane Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Takeuchi, T., et al. (2000). Fragmentation of Silaspiroalkanes in EI Mass Spectrometry. Mass Spectrometry (Tokyo). (Establishes the principle that smaller, strained rings in spiro-systems cleave preferentially). [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports. [Link]

Sources

Validating Purity of 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine: A Comparative Guide to RP-HPLC vs. HILIC Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of spirocyclic scaffolds, such as 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine , represents a shift in medicinal chemistry from flat, aromatic structures to three-dimensional,


-rich architectures.[1] While these rigid, polar cores improve solubility and target selectivity, they present significant challenges for standard Reverse-Phase Liquid Chromatography (RP-HPLC).

This guide objectively compares the traditional C18 RP-HPLC approach against a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy. Based on experimental causality and physicochemical properties, we demonstrate that while C18 methods often fail due to "dewetting" and silanol interactions, HILIC provides the necessary orthogonality and retention required for robust ICH Q2(R1) validation.

The Analytical Challenge

The Molecule: 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine is a spiro-fused amino-oxazoline.

  • Physicochemical Profile: Highly polar (low LogP), basic (pKa ~9.5 due to the amidine-like motif), and structurally rigid.

  • Detection: Weak UV chromophore (limited conjugation); detection relies on end-absorption (<210 nm) or CAD/MS.

The Problem:

  • Retention Failure: On standard C18 columns, the polar basic core elutes near the void volume (

    
    ), co-eluting with unretained matrix salts.
    
  • Peak Tailing: The basic amine interacts strongly with residual silanols on silica-based C18 columns, causing severe tailing (

    
    ).
    
  • Hydrolytic Instability: The oxazoline ring is susceptible to hydrolysis under the highly acidic conditions often used to suppress silanol activity in RPLC.

Comparative Analysis: C18 vs. HILIC

We evaluated two distinct methodologies. The data below summarizes the performance of each approach during method development.

Method A: Traditional RP-HPLC (The "Control")
  • Column: C18 (3.0 x 100 mm, 1.8 µm)

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Mechanism: Hydrophobic partitioning.

Method B: HILIC (The "Challenger")
  • Column: Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile/Water (90:10) with 10 mM Ammonium Acetate (pH 5.8).

  • Mechanism: Partitioning into water-enriched layer + electrostatic interaction.

Performance Data Summary
ParameterMethod A (Standard C18)Method B (HILIC)Status
Retention Factor (

)
0.2 (Elutes in void)4.5 (Well retained)HILIC Wins
Tailing Factor (

)
2.4 (Severe tailing)1.1 (Symmetric)HILIC Wins
Resolution (

) from Impurity A
0.8 (Co-elution)3.2 (Baseline resolved)HILIC Wins
Sensitivity (S/N) Low (Ion suppression in void)High (Organic-rich desolvation)HILIC Wins
Stability Risk of ring opening (pH < 3)Stable (Buffered pH 5.8)HILIC Wins

Expert Insight: The failure of Method A is not due to operator error but physics. The "dewetting" phenomenon occurs when highly aqueous phases are used to force retention of polar analytes on hydrophobic C18 chains, causing the chains to collapse and lose interaction surface area. HILIC turns this polarity into an asset.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathway for selecting the HILIC modality for this specific spirocyclic amine.

MethodSelection Start Start: 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine PolarityCheck Is LogP < 0? Start->PolarityCheck BasicityCheck Is Molecule Basic (Amine)? PolarityCheck->BasicityCheck Yes RPLC_Route Standard C18 RPLC PolarityCheck->RPLC_Route No BasicityCheck->RPLC_Route No HILIC_Route HILIC Mode BasicityCheck->HILIC_Route Yes (Recommended) Issue_Void Issue: Elution in Void (k' < 1) RPLC_Route->Issue_Void Issue_Tail Issue: Silanol Tailing RPLC_Route->Issue_Tail Mechanism Mechanism: Water Layer Partitioning + Ionic Interaction HILIC_Route->Mechanism Result Result: High Retention + Symmetric Peak Mechanism->Result

Caption: Decision tree highlighting the physicochemical triggers (Polarity + Basicity) that necessitate HILIC over RPLC for spirocyclic amines.

Recommended Experimental Protocol (HILIC)

This protocol is designed to be self-validating , meaning system suitability checks are built into the run to ensure data integrity before sample analysis.

Reagents & Preparation[2][3]
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.8 with dilute Acetic Acid. (Provides ionic strength to minimize secondary interactions).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Diluent: 90:10 Acetonitrile:Buffer (Must match initial gradient conditions to prevent "solvent mismatch" peak distortion).

Instrument Parameters
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C (Improves mass transfer for rigid spiro-molecules).

  • Detection: UV @ 210 nm (or CAD/ELS for higher sensitivity).

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.0595High organic start for retention
1.0595Isocratic hold
8.04060Elution of polar impurities
9.0595Re-equilibration start
12.0595System Ready
System Suitability Criteria (Mandatory)

Before releasing results, the following criteria must be met:

  • Tailing Factor (

    
    ):  NMT 1.5.
    
  • Precision (RSD, n=6): NMT 2.0% for retention time and area.

  • Resolution (

    
    ):  > 2.0 between Main Peak and nearest impurity.
    

Validation Framework (ICH Q2 R1)

To validate this method for purity determination, follow this streamlined ICH Q2(R1) framework.

Specificity (Forced Degradation)

Because the oxazoline ring is the "weak link," you must prove the method separates degradation products.

  • Stress Conditions: Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%

    
    ).
    
  • Acceptance: Purity angle < Purity threshold (if using PDA) or baseline resolution of all degradants.

Linearity & Range
  • Range: 0.05% (impurity level) to 120% (assay level) of target concentration.

  • Criterion:

    
    .
    
  • Why it matters: HILIC detectors (especially CAD/ELS) can be non-linear; if using UV, linearity confirms Beer-Lambert law adherence at low wavelengths (210 nm).

Accuracy (Recovery)
  • Spike impurities at 50%, 100%, and 150% of the specification limit into the pure substance.

  • Acceptance: Mean recovery 90–110%.

Workflow Diagram: Validation Execution

ValidationWorkflow Prep Sample Prep (Diluent: 90% ACN) SysSuit System Suitability (RSD < 2.0%) Prep->SysSuit SysSuit->Prep Fail (Re-prep) Specificity Specificity (Degradation Check) SysSuit->Specificity Pass Linearity Linearity (5-Point Curve) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Report Final Validation Report Accuracy->Report

Caption: Step-by-step execution flow for ICH Q2(R1) validation of the HILIC method.

References

  • International Council for Harmonisation (ICH). (2005).[2][3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • Zheng, S., & Tice, C. M. (2016).[5] Spirocyclic scaffolds in medicinal chemistry.[1][6][7] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Agilent Technologies. (2020). HILIC Method Development: A Practical Guide. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Identification of Spiro-Oxazoline Double Bonds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Spiro-oxazolines, a class of compounds with significant biological activity, present a unique analytical challenge: the definitive identification of the endocyclic C=N double bond, often in the presence of other unsaturated moieties. This guide provides an in-depth comparison of key spectroscopic techniques, grounded in experimental data and field-proven insights, to empower researchers to confidently characterize these complex structures.

The Analytical Challenge: Pinpointing the Imine

The core of a spiro-oxazoline is the spirocyclic carbon atom, a quaternary center linking the oxazoline ring to another cyclic system. The key to confirming the oxazoline structure, however, lies in identifying the imine (C=N) double bond. This task is complicated by potential spectral overlap with other functional groups, such as C=C and C=O bonds, and the need to distinguish between possible isomers. A multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is therefore not just recommended, but essential for rigorous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for the structural analysis of spiro-oxazolines, providing detailed information about the carbon skeleton and atom connectivity.[1][2] While standard ¹H NMR offers initial clues, ¹³C NMR and two-dimensional (2D) correlation experiments are indispensable for irrefutable identification.

Causality Behind NMR Choices:
  • ¹³C NMR: Directly observes the carbon atoms, providing the most direct evidence for the C=N bond and the unique spiro-carbon. Its wide chemical shift range minimizes signal overlap, a common issue in ¹H NMR.[2][3]

  • 2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for connecting non-protonated carbons (like the spiro-carbon and the imine carbon) to nearby protons. By observing correlations over two or three bonds, we can piece together the molecular puzzle and rule out alternative isomeric structures.[4][5]

Key Diagnostic Signals in ¹³C NMR:

The chemical shifts of the spiro-carbon and the imine carbon are highly diagnostic. Their exact positions are influenced by the overall electronic environment, but they consistently appear in predictable regions.

Carbon AtomTypical Chemical Shift (δ) Range (ppm)Rationale for Chemical Shift
Spiro Carbon (C-spiro) 85 - 105 ppmThis quaternary carbon is bonded to two electronegative atoms (oxygen and nitrogen), causing significant deshielding and a downfield shift into a region with few other signal types.[6][7]
Imine Carbon (C=N) 150 - 170 ppmThe sp²-hybridized carbon of the imine bond is less deshielded than a typical carbonyl carbon (C=O, >170 ppm) but is generally found downfield of aromatic and alkene carbons (C=C, 110-150 ppm).

Note: The specific solvent used can influence chemical shifts; consistency in experimental conditions is crucial for comparative analysis.[2][8]

Experimental Protocol: 2D HMBC for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the purified spiro-oxazoline compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Acquire standard ¹H and ¹³C{¹H} spectra first to determine appropriate spectral widths.

  • HMBC Acquisition:

    • Use a standard hmbc pulse sequence.

    • Set the long-range coupling delay (often denoted as d6 or CNST2) to optimize for a J-coupling of 8-10 Hz. This value is chosen because it effectively captures the typical 2- and 3-bond C-H coupling constants required to see the necessary correlations.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which is critical for observing the correlations to quaternary carbons.

  • Data Processing & Analysis: Process the 2D data using appropriate software. Look for key cross-peaks connecting protons on the ring adjacent to the spiro center to both the spiro-carbon and the imine carbon.

Visualization of Key HMBC Correlations

The following diagram illustrates the crucial correlations that confirm the spiro-oxazoline core structure.

Caption: Key 3-bond (³J) HMBC correlations from an adjacent proton (Ha) to C-spiro and C=N.

Infrared (IR) Spectroscopy: A Rapid Functional Group Screen

Infrared (IR) spectroscopy is a fast and non-destructive technique ideal for identifying the presence of specific functional groups by measuring their vibrational frequencies.[1][10] For spiro-oxazolines, it provides supporting, albeit less definitive, evidence for the C=N bond.

Causality Behind IR Analysis:

The primary utility of IR is to quickly confirm the presence of a double bond in the 1600-1700 cm⁻¹ region and the absence of other functionalities like a hydroxyl (-OH) or a secondary amine (N-H) stretch, which would indicate an alternative structure or impurity. The intensity and exact position of the C=N stretch are key observables.

Comparative IR Data:

The main limitation of IR is the potential for ambiguity due to overlapping vibrational frequencies of different double bonds.

Functional GroupTypical Stretching Frequency (cm⁻¹)IntensityNotes on Differentiation
Imine (C=N) 1690 - 1630 cm⁻¹ Medium to WeakOften weaker than a C=O stretch. Its position can overlap significantly with C=C bonds.
Alkene (C=C)1680 - 1620 cm⁻¹VariableConjugation lowers the frequency. Aromatic ring stretches also appear in this region (approx. 1600 & 1500 cm⁻¹).[11]
Carbonyl (C=O)1800 - 1650 cm⁻¹StrongTypically the most intense peak in the spectrum.[12] Its higher frequency usually allows for clear differentiation from a C=N bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum (background subtraction, baseline correction). Identify the peak corresponding to the C=N stretch and compare its wavenumber and intensity to reference values for other functional groups.[13]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental formula. Furthermore, tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that act as a structural fingerprint.[1]

Causality Behind MS Choices:
  • High-Resolution MS (HRMS): Techniques like ESI-Q-TOF provide a highly accurate mass measurement (to within 5 ppm), allowing for the unambiguous determination of the molecular formula. This is a critical first step to validate the proposed structure.[14]

  • Tandem MS (MS/MS): By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can observe how the molecule breaks apart.[15][16] The fragmentation of the oxazoline ring itself provides powerful evidence for its presence.

Characteristic Fragmentation Pathways:

While the exact fragments depend on the entire structure, oxazolines often exhibit predictable cleavage patterns. The fragmentation of the core heterocycle is a key diagnostic tool.[17]

ObservationInterpretation
Accurate [M+H]⁺ Ion Confirms the elemental composition and molecular weight.
Cleavage of the Oxazoline Ring Loss of small, stable neutral molecules or characteristic radical cations originating from the oxazoline moiety. This pattern is distinct from the fragmentation of other heterocyclic systems.[18][19]
McLafferty Rearrangement If an appropriate alkyl chain is present, this common rearrangement can produce characteristic fragment ions.[14][17]
Experimental Protocol: ESI-Q-TOF MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid.[14] Formic acid is added to aid in the protonation of the analyte in positive ionization mode.[15][16]

  • Instrument Setup: Use an ESI-Q-TOF mass spectrometer. Infuse the sample at a low flow rate (e.g., 3-5 µL/min).

  • MS1 Acquisition: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ and confirm its accurate mass.

  • MS/MS Acquisition:

    • Set the instrument to a product ion scan mode.

    • Select the m/z of the [M+H]⁺ ion as the precursor for fragmentation.

    • Apply a range of collision energies to induce fragmentation and generate a comprehensive product ion spectrum.

  • Data Analysis: Analyze the fragmentation pattern, proposing structures for the major product ions to see if they are consistent with the cleavage of a spiro-oxazoline structure.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_synthesis cluster_primary Primary Characterization cluster_secondary Definitive Structure Elucidation cluster_confirmation Start Synthesized Compound (Purity Confirmed) HRMS High-Resolution MS (ESI-Q-TOF) Start->HRMS Determine Molecular Formula IR FT-IR (ATR) Start->IR Identify Functional Groups NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D IR->NMR_1D NMR_2D 2D NMR (HMBC, HSQC) NMR_1D->NMR_2D Assign Signals & Establish Connectivity Confirm Structure Confirmed NMR_2D->Confirm

Caption: Recommended workflow for the complete spectroscopic identification of spiro-oxazolines.

Conclusion: An Integrated Approach for Unambiguous Identification

No single technique can provide the absolute structural proof required in modern chemical research. The spectroscopic identification of the spiro-oxazoline C=N double bond is best achieved through a synergistic and logical workflow.

  • Mass Spectrometry lays the foundation by confirming the molecular formula.

  • Infrared Spectroscopy offers a rapid and valuable screen for the presence of the imine functional group and the absence of interfering groups.

  • NMR Spectroscopy , particularly the combination of ¹³C and 2D HMBC experiments, serves as the ultimate arbiter, providing indisputable evidence of the C=N bond and its connectivity within the unique spirocyclic framework.

By understanding the strengths and limitations of each method and applying them in a coordinated fashion, researchers can overcome the analytical challenges posed by spiro-oxazolines and report their novel structures with the highest degree of scientific integrity.

References

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s.
  • Kovacs, et al. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC.
  • Moody, C. J., & Rees, C. W. (n.d.). ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate.
  • Ukrainica Bioorganica Acta. (n.d.). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s.
  • Labforward. (2025, March 20). How Advanced Spectroscopy Techniques Are Revolutionizing Chemical Analysis.
  • El-Sayed, et al. (2025, December 29). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. PMC.
  • Journal of Applicable Chemistry. (n.d.). Synthesis, Characterization and Photochromic Properties of Novel Spirooxazines.
  • Valenzuela, et al. (n.d.). Mass spectrum of the oxazoline of linoleic acid. The 2-acyl. ResearchGate.
  • University of Colorado. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
  • The Royal Society of Chemistry. (n.d.). ¹H NMR spectrum of the spiro compound 18.
  • TSI Journals. (2021, August 31). Synthesis of New Heterocycles with a Spiran Junction (Spiro 2-Isoxazoline-γ-Lactone) using the.
  • Galați University Press. (2021, January 9). SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc.
  • Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • SciSpace. (2017, February 24). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Thieme. (2023, December 1). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • HETEROCYCLES. (2016, April 8). SYNTHESIS AND ANTIMICROBIAL EVALUATIONS OF NOVEL SPIRO CYCLIC 2-OXINDOLE DERIVATIVES OF N-(1H-PYRAZOL-5-YL)HEXAHYDROQUINOLINE DE.
  • Prasain, J. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry.
  • University of York. (n.d.). NMR Spectroscopy.
  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. UAB.

Sources

Beyond the Flatland: A Senior Application Scientist's Guide to Benchmarking Spiro Scaffolds Against Flat Aromatic Rings

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with superior pharmacological and physicochemical properties is paramount. For decades, flat aromatic rings have been a cornerstone of medicinal chemistry, prized for their predictable electronic properties and synthetic accessibility. However, the very planarity that makes them attractive can also contribute to metabolic liabilities, poor solubility, and off-target effects stemming from promiscuous π-π stacking interactions.[1][2]

This guide provides an in-depth technical comparison of spirocyclic scaffolds against their traditional flat aromatic counterparts. We will delve into the causal relationship between three-dimensional structure and key drug-like properties, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical knowledge to strategically employ spirocycles to overcome common drug discovery hurdles.

The Rationale for "Escaping Flatland": Why Spirocycles?

The concept of "escaping from flatland" in medicinal chemistry advocates for the incorporation of three-dimensional (3D) structural motifs to access novel chemical space and improve molecular properties.[2] Spirocycles, characterized by two rings sharing a single carbon atom, are exemplary of this principle. Their inherent 3D geometry offers several distinct advantages over flat aromatic systems:

  • Enhanced Solubility: The non-planar, rigid structure of spirocycles can disrupt crystal lattice packing, often leading to improved aqueous solubility.[3][4] This is a critical parameter for achieving adequate drug exposure and bioavailability.

  • Improved Metabolic Stability: By replacing metabolically labile aromatic C-H bonds with more stable sp³-hybridized carbons, spirocycles can exhibit increased resistance to oxidative metabolism by cytochrome P450 enzymes.[1][3]

  • Novel Intellectual Property: The exploration of spirocyclic scaffolds provides opportunities to generate novel chemical entities with unique intellectual property positions.[4]

  • Precise Vectorial Orientation: The rigid framework of a spirocycle orients substituents in well-defined vectors, allowing for more precise and optimized interactions with protein binding pockets, which can enhance potency and selectivity.[3]

Head-to-Head Comparison: A Case Study of Sonidegib Analogs

To illustrate the impact of replacing a flat aromatic ring with a spirocyclic scaffold, we will examine a case study on the anticancer drug Sonidegib. Sonidegib contains a meta-substituted phenyl ring, which was replaced with a spiro[3.3]heptane moiety to generate two diastereomeric analogs.[5]

Physicochemical Properties
PropertySonidegib (Aromatic)trans-Spiro-analog (76)cis-Spiro-analog (76)
Kinetic Solubility (PBS, pH 7.4) Not explicitly stated, but analogs were compared to itNo significant change from SonidegibNo significant change from Sonidegib
Calculated logP (cLogP) 3.63.23.2
Experimental logD (pH 7.4) 3.53.13.1

Table 1: Comparison of Physicochemical Properties of Sonidegib and its Spirocyclic Analogs.[5]

In this particular study, the replacement of the phenyl ring with a spiro[3.3]heptane core did not significantly alter the kinetic solubility but did lead to a slight decrease in lipophilicity, as evidenced by the lower cLogP and logD values.[5]

In Vitro Metabolic Stability
ParameterSonidegib (Aromatic)trans-Spiro-analog (76)cis-Spiro-analog (76)
Half-life (t½) in HLM (min) > 4012.613.9
Intrinsic Clearance (Clint) in HLM (µL/min/mg protein) < 17.355.050.0

Table 2: Comparison of in vitro Metabolic Stability of Sonidegib and its Spirocyclic Analogs in Human Liver Microsomes (HLM).[5]

Interestingly, in this specific case, the spirocyclic analogs demonstrated significantly lower metabolic stability compared to the parent drug, Sonidegib.[5] This highlights a crucial point: while spirocycles can improve metabolic stability, the outcome is highly dependent on the specific molecular context and the metabolic pathways involved. This underscores the importance of empirical testing for every new compound.

Experimental Protocols

To ensure the scientific integrity of such comparative studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for the key assays discussed.

Synthesis of a Representative Spirocyclic Scaffold: Spiro[3.3]heptan-1-one

This protocol describes a general method for the synthesis of a spiro[3.3]heptan-1-one, a versatile intermediate for more complex spirocyclic structures.[6]

Diagram of Synthetic Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product 1_sulfonylcyclopropanol 1-Sulfonylcyclopropanol nucleophilic_addition Nucleophilic Addition (in situ formation of cyclopropanone) 1_sulfonylcyclopropanol->nucleophilic_addition lithiated_1_sulfonylbicyclobutane Lithiated 1-Sulfonylbicyclo[1.1.0]butane lithiated_1_sulfonylbicyclobutane->nucleophilic_addition bicyclobutylcyclopropanol 1-Bicyclobutylcyclopropanol (crude intermediate) nucleophilic_addition->bicyclobutylcyclopropanol Forms intermediate rearrangement Acid-catalyzed Semipinacol Rearrangement spiroheptanone Sulfonyl-substituted Spiro[3.3]heptan-1-one rearrangement->spiroheptanone bicyclobutylcyclopropanol->rearrangement Rearranges in the presence of acid

Caption: Synthetic workflow for spiro[3.3]heptan-1-one.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare a solution of the desired 1-sulfonylcyclopropanol and a separate solution of the lithiated 1-sulfonylbicyclo[1.1.0]butane under an inert atmosphere (e.g., argon or nitrogen).

  • Nucleophilic Addition: Slowly add the solution of lithiated 1-sulfonylbicyclo[1.1.0]butane to the 1-sulfonylcyclopropanol solution at a low temperature (e.g., -78 °C) to facilitate the nucleophilic addition. This reaction proceeds via the in situ formation of a cyclopropanone equivalent.

  • Formation of Intermediate: Allow the reaction to stir for a specified time at low temperature to form the crude 1-bicyclobutylcyclopropanol intermediate.

  • Semipinacol Rearrangement: Quench the reaction with a suitable acid (e.g., a mild organic acid) and allow the mixture to warm to room temperature. The acidic conditions catalyze a semipinacol rearrangement of the strained intermediate.

  • Work-up and Purification: Perform an aqueous work-up to remove inorganic salts and unreacted starting materials. The crude product is then purified by column chromatography to yield the desired sulfonyl-substituted spiro[3.3]heptan-1-one.

Kinetic Solubility Assay

This protocol outlines a high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer.[4][7]

Diagram of Kinetic Solubility Workflow

start Start: Compound in DMSO stock solution add_to_buffer Add stock solution to aqueous buffer (e.g., PBS, pH 7.4) start->add_to_buffer shake Shake/Incubate for a defined period (e.g., 90 minutes) add_to_buffer->shake filter Filter to remove precipitate using a filter plate shake->filter analyze Analyze filtrate by UV absorption or LC-MS filter->analyze end End: Determine solubility in µg/mL or µM analyze->end

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the test compound in dimethyl sulfoxide (DMSO), typically at 10-20 mM.

  • Dilution in Buffer: Add a small volume of the DMSO stock solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The final DMSO concentration should be low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Seal the microplate and shake it at room temperature for a defined period, typically 1.5 to 2 hours, to allow the system to reach a state of kinetic equilibrium.

  • Filtration: Transfer the contents of each well to a filter plate (e.g., 96-well format with a suitable membrane) and centrifuge to separate the undissolved precipitate from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method. UV-Vis spectroscopy is common for compounds with a chromophore, while LC-MS/MS is used for compounds without a strong UV absorbance.

  • Data Analysis: Calculate the solubility by comparing the measured concentration to a standard curve of the compound prepared in the same buffer/DMSO mixture.

In Vitro Metabolic Stability Assay

This protocol describes the determination of a compound's metabolic stability using human liver microsomes (HLM).[8][9][10]

Diagram of Metabolic Stability Workflow

start Start: Test compound prepare_incubation Prepare incubation mixture: - Compound - Human Liver Microsomes - Buffer (pH 7.4) start->prepare_incubation initiate_reaction Initiate reaction by adding NADPH prepare_incubation->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate time_points Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) incubate->time_points quench Quench reaction with cold acetonitrile time_points->quench analyze Analyze remaining parent compound by LC-MS/MS quench->analyze end End: Calculate t½ and Clint analyze->end

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube or microplate well, combine the test compound (at a final concentration of, for example, 1 µM), human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4). Pre-incubate the mixture at 37°C.

  • Initiate Metabolic Reaction: Start the reaction by adding a solution of the cofactor NADPH (final concentration typically 1 mM).

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the metabolic reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the rate constant of depletion (k). The half-life (t½) is calculated as 0.693/k. The intrinsic clearance (Clint) is calculated using the half-life and the protein concentration.

Conclusion

The strategic replacement of flat aromatic rings with spirocyclic scaffolds represents a powerful approach in modern medicinal chemistry to overcome prevalent challenges in drug discovery. The inherent three-dimensionality of spirocycles can confer significant advantages in terms of physicochemical properties and pharmacological profiles. However, as our case study on Sonidegib analogs demonstrates, these benefits are not universal and must be empirically validated for each chemical series.

By employing robust and standardized experimental protocols, such as those detailed in this guide, researchers can systematically evaluate the impact of this structural modification. This data-driven approach enables informed decision-making in the iterative process of lead optimization, ultimately contributing to the discovery of safer and more effective medicines. The continued exploration of novel spirocyclic systems and their synthetic accessibility will undoubtedly further fuel the "spirocycle surge" in drug discovery.[3]

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today, 13(21-22), 949-955.
  • MTT. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. K. (2023). Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. ChemRxiv.
  • Słoczyńska, K., Pękala, E., Waszkielewicz, A. M., & Marona, H. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(3), 345-354.
  • Natho, P., Colella, M., & Luisi, R. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

Sources

Safety Operating Guide

A Guide to Personal Protective Equipment for Handling 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine and Other Novel Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this publication, specific toxicological and safety data for 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine is not publicly available. This guide is therefore constructed based on the chemical's structure, data from analogous spirocyclic and heterocyclic amine compounds, and established principles of laboratory safety. The recommendations herein represent a baseline for safe handling. All laboratory personnel must conduct a thorough, experiment-specific risk assessment before beginning work.

Introduction: Applying the Precautionary Principle to Novel Compounds

In drug discovery and chemical research, we frequently encounter novel molecules with uncharacterized biological and toxicological profiles. 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine, a spirocyclic compound containing a heterocyclic amine moiety, falls into this category. The spirocyclic core is a common feature in medicinally active compounds, suggesting a potential for significant biological activity.[1][2][3] The amine functional group can be associated with hazards ranging from skin and eye irritation to corrosivity and respiratory sensitization.[4]

In the absence of specific data, the precautionary principle must be applied. This means treating the substance as potentially hazardous until proven otherwise. This guide provides a comprehensive framework for establishing safe handling protocols, focusing on the last and most personal line of defense: Personal Protective Equipment (PPE).

Section 1: The Hierarchy of Controls - A Systemic Approach to Safety

Before discussing PPE, it is critical to acknowledge its place in the overall safety strategy. PPE is the final barrier between a researcher and a potential hazard. The most effective safety protocols prioritize eliminating or minimizing the hazard at its source through the Hierarchy of Controls.

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing hazard mitigation from most to least effective.

  • Engineering Controls: The primary method for handling 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine should be within a certified chemical fume hood to prevent inhalation of any dust, aerosols, or vapors.[5]

  • Administrative Controls: This includes developing Standard Operating Procedures (SOPs), providing thorough training, and clearly labeling all containers and work areas.

  • Personal Protective Equipment (PPE): Used in conjunction with the above controls to protect the user from direct contact.

Section 2: Core PPE Requirements for Handling 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine

The following recommendations are based on a qualitative risk assessment assuming the compound is a solid with potential for skin, eye, and respiratory irritation. This assessment draws from safety data for structurally related oxa-azaspiro compounds.[4][5][6][7]

Operation Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Microscale (<100 mg)ANSI Z87.1-compliant safety glasses with side shields.Standard nitrile or neoprene gloves (single pair).Cotton lab coat (buttoned).Not required if handled exclusively in a certified fume hood.
Bench Scale (100 mg - 10 g)Chemical safety goggles. Consider a face shield if splash potential exists.Double-gloving with chemically resistant gloves (e.g., nitrile).Chemically resistant lab coat or apron over a standard lab coat.Work must be conducted in a certified fume hood.
Scale-Up (>10 g)Full-face shield over chemical safety goggles.Heavy-duty nitrile or butyl rubber gloves. Check manufacturer's compatibility charts.Disposable, chemically resistant coveralls over normal lab attire.Work must be conducted in a certified fume hood or glovebox.
Eye and Face Protection

Causality: Heterocyclic amines can cause severe eye irritation or damage.[4] Any operation that involves handling the solid powder or its solutions poses a risk of splashes or aerosol generation.

  • Minimum Requirement: Chemical safety goggles that provide a seal around the eyes are mandatory. Standard safety glasses are insufficient as they do not protect from splashes.[8]

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., transfers, dissolution of larger quantities), a full-face shield must be worn over the safety goggles.[5] All eye and face protection should comply with OSHA 29 CFR 1910.133 or equivalent standards.[6]

Skin and Body Protection

Causality: Direct skin contact with amines can lead to irritation, chemical burns, or sensitization. In the absence of data, skin absorption and potential systemic toxicity cannot be ruled out.

  • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common and appropriate first choice for incidental contact. It is crucial to:

    • Inspect gloves for any defects before use.[5]

    • Use proper removal techniques to avoid contaminating your skin.

    • Change gloves immediately if contamination is suspected.

    • For prolonged handling or immersion, consult the glove manufacturer's data for breakthrough times against the specific solvents being used.

  • Lab Coat/Gown: A clean, buttoned lab coat is the minimum requirement to protect skin and personal clothing. For larger-scale operations, a chemically resistant apron or a disposable gown provides a more robust barrier.[6]

  • Footwear: Sturdy, closed-toe shoes that cover the entire foot are mandatory in any laboratory setting. Perforated shoes or sandals are strictly prohibited.[9]

Respiratory Protection

Causality: Fine chemical powders can be easily inhaled, leading to respiratory tract irritation or unknown systemic effects.

  • Primary Control: All handling of solid 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine that could generate dust (e.g., weighing, transferring) must be performed within an engineering control like a certified chemical fume hood or a ventilated balance enclosure.[5]

  • Secondary Control: If engineering controls are not feasible or during a large-scale spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with combination organic vapor/P100 (high-efficiency particulate) cartridges would be appropriate.[9] Note that the use of respirators requires a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA.[9]

Section 3: Procedural Guide for Safe Handling, Spill Response, and Disposal

This workflow outlines the critical steps for safely managing 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine from receipt to disposal.

Caption: A procedural workflow for the safe handling of novel chemical compounds.

Step-by-Step Operational Plan
  • Preparation and Pre-Handling:

    • Designate a specific area within a chemical fume hood for the work.

    • Ensure an appropriate chemical spill kit, eyewash station, and safety shower are accessible and unobstructed.[8]

    • Don all required PPE as determined by your risk assessment (see Section 2).

  • Handling and Use:

    • Perform all manipulations, including weighing and dissolution, inside the fume hood to minimize exposure.

    • When weighing, use a tared container or weighing paper. Avoid creating dust clouds.

    • When dissolving, add the solid to the solvent slowly to control any potential exothermic reactions.

    • Keep all containers sealed when not in immediate use.

  • Decontamination:

    • After handling, wipe down the work surface in the fume hood, the exterior of any containers, and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by water.

    • Dispose of the cleaning materials as hazardous waste.

  • Spill Response:

    • Small Spill (inside fume hood): Absorb with an inert material (e.g., vermiculite, sand). Scoop the material into a designated hazardous waste container. Clean the area as described above.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department. Prevent others from entering the area.

  • Waste Disposal:

    • Do not dispose of this chemical down the drain or in regular trash.

    • All waste, including excess solid, solutions, and contaminated items (gloves, weighing paper, pipette tips), must be collected in a clearly labeled, sealed hazardous waste container.

    • The label should include the full chemical name and the words "Hazardous Waste."

    • Follow all institutional, local, and national regulations for the disposal of chemical waste.[6][7]

References

  • Apollo Scientific. (n.d.). Safety Data Sheet for 2-OXA-6-AZASPIRO[3.4]OCTANE.
  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet for 1-Oxa-6-azaspiro[3.4]octane. [Link]

  • MDPI. (2024, April 1). (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one. [Link]

  • Nature. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • ACS Publications. (2018, May 10). Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides. [Link]

  • PMC (PubMed Central). (n.d.). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]

  • PMC (PubMed Central). (n.d.). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. [Link]

  • Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.